3-(Methylthio)-1,2,4-thiadiazol-5-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methylsulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQSHMJHHADQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219195 | |
| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6913-13-9 | |
| Record name | 3-(Methylthio)-1,2,4-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-(methylthio)-1,2,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6913-13-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-3-(METHYLTHIO)-1,2,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H80V5LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential synthetic pathway for 3-(methylthio)-1,2,4-thiadiazol-5-amine. Due to the limited availability of a directly published experimental protocol for this specific compound, the following guide is constructed based on well-established and analogous synthetic methods for structurally similar 1,2,4-thiadiazole derivatives.
Core Synthesis Pathway
The proposed synthesis of this compound involves a two-step process commencing with the readily available S-methylisothiourea sulfate. The pathway is centered around the formation of an N-halo-S-methylisothiourea intermediate, which subsequently undergoes oxidative cyclization with a thiocyanate salt to yield the target 1,2,4-thiadiazole ring structure.
A general representation of this synthetic approach is depicted below:
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound, based on analogous procedures for similar compounds.
Step 1: In Situ Formation of N-halo-S-methylisothiourea
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend S-methylisothiourea sulfate (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Halogenating Agent: Slowly add a solution of a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 equivalents), dissolved in the same solvent, to the cooled suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the N-halo intermediate is typically assumed to be complete when the starting material is consumed. This intermediate is generally used in the next step without isolation due to its potential instability.
Step 2: Oxidative Cyclization to this compound
-
Addition of Thiocyanate: To the reaction mixture containing the in situ generated N-halo-S-methylisothiourea, add a solution of potassium thiocyanate (KSCN) (1.2 equivalents) in the same solvent.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
Due to the absence of specific literature on the synthesis of this compound, the following table presents known physical and chemical properties of the target compound.[1] Experimental data such as reaction yield and detailed spectroscopic analysis would need to be determined upon execution of the synthesis.
| Property | Value |
| Molecular Formula | C₃H₅N₃S₂ |
| Molecular Weight | 147.22 g/mol |
| CAS Number | 6913-13-9 |
| Appearance | Expected to be a solid |
| Melting Point | Not definitively reported |
| Solubility | Expected to be soluble in organic solvents |
Logical Relationships and Workflow
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Figure 2: General workflow for the synthesis and characterization of the target compound.
It is imperative for researchers to conduct this synthesis in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), as some of the reagents and potential byproducts may be hazardous. The proposed protocol should be optimized for reaction conditions, stoichiometry, and purification methods to achieve the best possible yield and purity of this compound.
References
An In-depth Technical Guide to 5-Amino-3-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Amino-3-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of detailed experimental data for this specific compound, this guide also extrapolates information from the broader class of thiadiazole derivatives to provide a foundational understanding of its synthesis and potential biological significance. The document includes a summary of known chemical properties, a representative synthesis protocol, and a discussion of the general biological activities of thiadiazoles, which may inform future research directions for this particular molecule.
Core Chemical Properties
5-Amino-3-(methylthio)-1,2,4-thiadiazole, with the CAS number 6913-13-9, is a heterocyclic compound containing a 1,2,4-thiadiazole ring substituted with an amino group and a methylthio group.[1][2][3] Its chemical structure and basic properties are summarized below.
Table 1: Chemical and Physical Properties of 5-Amino-3-(methylthio)-1,2,4-thiadiazole
| Property | Value | Source(s) |
| CAS Number | 6913-13-9 | [1][2][3] |
| Molecular Formula | C₃H₅N₃S₂ | [2][3] |
| Molecular Weight | 147.22 g/mol | [4] |
| IUPAC Name | 3-(Methylthio)-1,2,4-thiadiazol-5-amine | [2] |
| Synonyms | 5-Amino-3-methylthio-1,2,4-thiadiazole, 3-Methylmercapto-5-amino-1,2,4-thiadiazole | [1][5] |
| Melting Point | 140-144 °C | [6] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole was not found in the available literature. However, general methods for the synthesis of 5-amino-1,2,4-thiadiazole derivatives are well-documented. A common approach involves the oxidative cyclization of imidoyl thioureas.
Below is a representative experimental workflow for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, which could be adapted for the synthesis of the target compound.
References
- 1. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE | 6913-13-9 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE|CAS 6913-13-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. scbt.com [scbt.com]
- 5. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- (CAS 6913-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. 6913-13-9|this compound|BLD Pharm [bldpharm.com]
- 8. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) IR Spectrum [chemicalbook.com]
Unraveling the Molecular Actions of CAS 6913-13-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: The scientific community has not yet elucidated the mechanism of action for the chemical compound identified by CAS number 6913-13-9. Extensive searches of chemical databases and scientific literature have not yielded information regarding its biological activity, signaling pathways, or experimental protocols. This guide addresses the current information gap and provides a framework for potential future investigation.
Compound Identification and Current Status
A thorough search for CAS 6913-13-9 did not retrieve a specific, publicly documented chemical entity. This suggests several possibilities:
-
Proprietary Information: The compound may be part of a confidential research and development program and not disclosed in public databases.
-
Novel or Undisclosed Substance: It might be a newly synthesized molecule that has not yet been cataloged in public chemical registries.
-
Data Entry Error: The CAS number itself could be erroneous.
Given the lack of public information, this document will outline a hypothetical workflow for elucidating the mechanism of action for a novel compound, which can be applied once CAS 6913-13-9 is identified.
Hypothetical Workflow for Mechanism of Action Elucidation
The following diagram illustrates a standard experimental workflow for determining the mechanism of action of an unknown chemical compound.
Caption: A generalized workflow for determining a compound's mechanism of action.
Data Presentation: A Template for Quantitative Analysis
Once experimental data becomes available for CAS 6913-13-9, it is crucial to present it in a structured format. The following table serves as a template for summarizing key quantitative metrics that are essential for comparing the potency and efficacy of a compound across different assays.
| Assay Type | Target/Pathway | Metric | Value (e.g., µM) | 95% Confidence Interval | Reference |
| Biochemical Assay | e.g., Kinase A | IC₅₀ | Data | Data | Citation |
| Cell-Based Assay | e.g., Cell Line X | EC₅₀ | Data | Data | Citation |
| Binding Assay | e.g., Receptor B | Kᵢ | Data | Data | Citation |
| Cellular Thermal Shift | e.g., Target C | Tₘ Shift | Data | Data | Citation |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. Below is a template for documenting a hypothetical experimental procedure for assessing the impact of CAS 6913-13-9 on a specific signaling pathway.
Protocol: Western Blot Analysis of Pathway X Activation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) at a density of 1 x 10⁶ cells/well in a 6-well plate.
-
Incubate overnight at 37°C and 5% CO₂.
-
Treat cells with varying concentrations of CAS 6913-13-9 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., phospho-Protein Y, total Protein Y) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Illustrative Signaling Pathway
The following diagram represents a hypothetical signaling cascade that could be investigated for modulation by CAS 6913-13-9.
Caption: A hypothetical inhibitory action of CAS 6913-13-9 on a signaling pathway.
Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activity of 3-(methylthio)-1,2,4-thiadiazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive overview of the current, albeit limited, publicly available information regarding the biological activity of the heterocyclic compound 3-(methylthio)-1,2,4-thiadiazol-5-amine. Despite the significant and diverse biological activities reported for the broader thiadiazole class of compounds, specific experimental data on this particular molecule is scarce. This document summarizes the known chemical properties, discusses the potential biological activities based on related 1,2,4-thiadiazole derivatives, and proposes a hypothetical framework for its systematic biological evaluation. The included experimental workflows and pathway diagrams are intended to serve as a conceptual guide for future research endeavors into this and similar novel chemical entities.
Introduction
The thiadiazole nucleus is a cornerstone in medicinal chemistry, with its various isomers being integral scaffolds in a multitude of pharmacologically active agents.[1][2][3][4][5] The 1,3,4-thiadiazole isomer, in particular, is well-documented for its broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] However, the 1,2,4-thiadiazole isomer, and specifically this compound, remains a comparatively enigmatic entity within the scientific literature. This guide aims to collate the existing information and provide a structured approach for unlocking its therapeutic potential.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is critical for any biological investigation. The key identifiers and properties of this compound are summarized below.
| Property | Value |
| CAS Number | 6913-13-9 |
| Molecular Formula | C₃H₅N₃S₂ |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Amino-3-(methylthio)-1,2,4-thiadiazole |
This data is compiled from publicly available chemical databases.
Biological Activity: A Landscape of Potential
General Activities of 1,2,4-Thiadiazole Derivatives:
-
Antimicrobial Agents: Various derivatives of 1,2,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal properties. The heterocyclic core is thought to play a crucial role in interacting with microbial enzymes or cellular structures.
-
Enzyme Inhibition: The nitrogen and sulfur atoms of the thiadiazole ring can act as key pharmacophoric features, enabling interaction with the active sites of various enzymes. This makes them attractive candidates for the development of inhibitors for proteases, kinases, and other enzyme classes.
-
Agrochemicals: There are indications that some 1,2,4-thiadiazole derivatives possess herbicidal and fungicidal activities, suggesting their potential utility in agriculture.
It is imperative to note that these are generalized activities of the 1,2,4-thiadiazole scaffold, and dedicated experimental validation is required to ascertain the specific biological profile of this compound.
Proposed Experimental Workflow for Biological Characterization
To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from broad-based screening to more specific mechanistic studies.
Detailed Methodologies for Key Proposed Experiments:
-
Cytotoxicity Assay (MTT):
-
Seed human cell lines (e.g., HEK293, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Hypothetical Signaling Pathway Modulation
Given the prevalence of kinase inhibition among heterocyclic compounds, a plausible, yet entirely hypothetical, mechanism of action for this compound could involve the modulation of a critical cellular signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
This diagram illustrates a potential point of intervention where the compound could inhibit a key kinase like RAF, thereby blocking downstream signaling that leads to cell proliferation and survival. This remains a speculative model pending experimental evidence.
Conclusion and Future Directions
This compound represents a molecule of untapped potential. While the current body of public knowledge lacks specific biological activity data, the established pharmacological importance of the 1,2,4-thiadiazole scaffold provides a strong rationale for its investigation. The experimental workflows and conceptual frameworks presented in this guide are designed to catalyze and inform future research. A systematic screening of this compound against various biological targets is a critical next step to elucidate its potential therapeutic value. It is hoped that this document will serve as a valuable resource for researchers embarking on the exciting journey of characterizing the biological landscape of this and other novel heterocyclic compounds.
References
An In-depth Technical Guide to 3-(Methylthio)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a 1,2,4-thiadiazole core substituted with a methylthio and an amino group, makes it a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities. The thiadiazole ring system is a known pharmacophore present in a range of clinically used drugs and biologically active compounds. This guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, potential biological activities, and the experimental methodologies used to evaluate its derivatives. Due to a lack of specific quantitative data for this compound in the public domain, this guide will leverage data from closely related analogs to provide a representative understanding of its potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6913-13-9 | [1] |
| Molecular Formula | C₃H₅N₃S₂ | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Commercially available |
| Melting Point | 198-202 °C | [2] |
| Solubility | Soluble in DMSO and methanol | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from methodologies reported for similar 1,2,4-thiadiazole derivatives, is outlined below.[2][3]
Experimental Protocol: Synthesis
Step 1: Formation of S-methylisothiourea sulfate
-
To a stirred solution of thiourea (1 mole) in water, add dimethyl sulfate (1 mole) dropwise at a temperature maintained below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
The resulting solution of S-methylisothiourea sulfate is used directly in the next step.
Step 2: Preparation of N-cyano-S-methylisothiourea
-
To the aqueous solution of S-methylisothiourea sulfate, add a solution of sodium cyanamide (1 mole) in water.
-
Adjust the pH of the mixture to 7-8 with a suitable base (e.g., sodium hydroxide solution).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The precipitated N-cyano-S-methylisothiourea is filtered, washed with cold water, and dried.
Step 3: Oxidative Cyclization to this compound
-
Suspend N-cyano-S-methylisothiourea (1 mole) in a suitable solvent such as ethanol.
-
Add a solution of an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution, 1.1 moles), dropwise while maintaining the temperature at 40-50°C.
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter the precipitated product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is scarce in publicly available literature, the 1,2,4-thiadiazole scaffold is present in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4]
A notable area of research for structurally similar compounds is their activity as adenosine receptor antagonists.[5][6] Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, making them attractive targets for drug development. The following table summarizes the binding affinities of some N-phenyl-1,2,4-thiadiazole derivatives for the human adenosine A3 receptor, providing an indication of the potential biological targets for this class of compounds.
Table 2: Binding Affinities (Ki) of N-phenyl-1,2,4-thiadiazole Derivatives at the Human Adenosine A3 Receptor
| Compound | R Group on Phenyl Ring | Ki (nM) | Reference |
| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)acetamide | H | 2.3 | [6] |
| N-(3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide | 4-OCH₃ | 0.8 | [6] |
| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | H | 82 | [7] |
This data is for structurally related compounds and is intended to be representative of the potential activity of this scaffold.
The data suggests that substitutions on the phenyl ring can significantly influence the binding affinity of these compounds for the adenosine A3 receptor. This highlights the potential of this compound as a starting point for the development of potent and selective receptor modulators.
Experimental Protocols for Biological Assays
To assess the biological activity of this compound and its derivatives, various in vitro assays can be employed. The following is a representative protocol for a radioligand binding assay to determine the affinity of a compound for the human adenosine A3 receptor, adapted from literature procedures.[6]
Experimental Protocol: Adenosine A3 Receptor Radioligand Binding Assay
Materials:
-
HEK-293 cell membranes expressing the human adenosine A3 receptor.
-
[¹²⁵I]AB-MECA (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Test compounds (dissolved in DMSO).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of radioligand solution (e.g., 0.5 nM [¹²⁵I]AB-MECA), and 100 µL of the cell membrane suspension (e.g., 20 µg of protein).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known A3 receptor antagonist (e.g., 10 µM MRS1220) instead of the test compound.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Potential Signaling Pathway
Based on the finding that structurally related thiadiazole derivatives act as adenosine A3 receptor antagonists, a hypothetical signaling pathway can be proposed. Adenosine A3 receptor activation is typically coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Caption: Hypothetical signaling pathway of an adenosine A3 receptor antagonist.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of new agrochemicals and pharmaceuticals. While direct biological data for this specific compound is limited in the public domain, the broader class of 1,2,4-thiadiazole derivatives has shown a wide range of biological activities. The demonstrated activity of closely related analogs as potent adenosine A3 receptor antagonists highlights a promising avenue for future research and drug development efforts. Further investigation into the synthesis of novel derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. mdpi.com [mdpi.com]
- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Methylthio)-1,2,4-thiadiazol-5-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its derivatives, 3-(methylthio)-1,2,4-thiadiazol-5-amine and its analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on their potential in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field.
Chemical Properties and Synthesis
The core structure of this compound features a five-membered ring containing one sulfur and two nitrogen atoms, with a methylthio group at position 3 and an amine group at position 5. The presence of these functional groups provides versatile handles for synthetic modification, allowing for the generation of diverse libraries of analogs with varied physicochemical and biological properties.
General Synthetic Strategies
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class to which the title compounds belong, can be achieved through several established routes. A common method involves the cyclization of thiosemicarbazide precursors. For instance, an acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles[1][2]. Another approach utilizes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form a 5-amino-1,3,4-thiadiazole-2-thiol intermediate, which can be further modified[3][4][5]. The amino and thiol groups on this intermediate offer sites for derivatization, such as S-alkylation and the formation of Schiff bases[3][6].
dot
References
- 1. bepls.com [bepls.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 5-Amino-3-methylthio-1,2,4-thiadiazole (CAS 6913-13-9): An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of the heterocyclic compound 5-Amino-3-methylthio-1,2,4-thiadiazole, identified by the CAS number 6913-13-9. This document traces the origins of the broader 5-amino-1,2,4-thiadiazole class to the foundational work of J. Goerdeler in the mid-20th century and details the evolution of its synthetic methodologies. Detailed experimental protocols, key physicochemical data, and visualizations of the synthetic pathway and a representative signaling pathway are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as antimicrobial agents, enzyme inhibitors, and components in larger drug molecules such as cephalosporin antibiotics.[2] The subject of this guide, 5-Amino-3-methylthio-1,2,4-thiadiazole, represents a key intermediate and a molecule of interest within this class.
Discovery and Historical Context
The first report of the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles dates back to 1954 in a seminal paper by Joachim Goerdeler published in Chemische Berichte.[2] This foundational work established a general method for the preparation of 5-amino-1,2,4-thiadiazoles through the reaction of N-haloamidines with thiocyanates. While Goerdeler's initial publication covered the synthesis of various derivatives, this laid the groundwork for the synthesis of a wide array of related structures, including the methylthio-substituted analog.[2]
Following its initial discovery, the 5-amino-1,2,4-thiadiazole scaffold has been explored for various applications, including as a potential pesticide and as a building block in the synthesis of azo dyes and more complex pharmaceutical agents like cephalosporin antibiotics.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-3-methylthio-1,2,4-thiadiazole is provided in the table below.
| Property | Value | Reference |
| CAS Number | 6913-13-9 | |
| Molecular Formula | C₃H₅N₃S₂ | |
| Molecular Weight | 147.22 g/mol | |
| Melting Point | 140-144 °C | |
| Appearance | Solid | |
| SMILES | CS(C1=NN=C(N)S1) |
Synthesis
Historical Synthetic Route (Goerdeler, 1954)
The original synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles, as described by Goerdeler, involves the in-situ formation of an N-haloamidine from an amidine hydrochloride, which then reacts with a thiocyanate salt.[2]
Experimental Protocol:
-
An amidine hydrochloride is dissolved in a suitable solvent, such as methanol.
-
The solution is cooled, and a halogen (e.g., bromine) and a base (e.g., sodium methoxide) are added simultaneously to generate the N-haloamidine in situ.
-
A solution of a thiocyanate salt (e.g., potassium thiocyanate) is then added to the reaction mixture.
-
The reaction proceeds to form the 5-amino-3-alkyl-1,2,4-thiadiazole ring.
-
The product is isolated from the reaction mixture, often requiring purification to remove inorganic salts. The original method relied on recrystallization from water.[2]
An Improved Synthetic Procedure
A more recent publication by Aitken and Slawin (2018) details an improved and scalable synthesis of the related 5-amino-3-methyl-1,2,4-thiadiazole, which addresses some of the purification challenges of the original method.[2] This procedure can be adapted for the synthesis of the 3-methylthio derivative.
Experimental Protocol:
-
To a stirred solution of acetamidine hydrochloride (0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, bromine (0.53 mol) and a solution of sodium (1.04 mol) in methanol (300 mL) are added simultaneously from separate dropping funnels over 30 minutes. The bromine should be kept in a slight excess.
-
After the addition is complete, a small amount of extra sodium methoxide solution is added to decolorize the mixture.
-
A solution of potassium thiocyanate (0.53 mol) in methanol (250 mL) is then added, and the mixture is stirred at room temperature for one hour.
-
The reaction mixture is filtered to remove the bulk of the inorganic salts (NaBr and KBr).
-
The filtrate is evaporated to dryness under reduced pressure.
-
The resulting solid is subjected to continuous extraction (Soxhlet) with dichloromethane for 24 hours.
-
The dichloromethane extract is then evaporated to yield the purified 5-amino-3-methyl-1,2,4-thiadiazole.
References
Navigating the Safety Landscape of 3-(Methylthio)-1,2,4-thiadiazol-5-amine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 3-(Methylthio)-1,2,4-thiadiazol-5-amine (CAS No. 6913-13-9).[1][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. The information herein is compiled from available Safety Data Sheets (SDS) and general toxicological guidelines.
Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 6913-13-9 | [1][2] |
| Molecular Formula | C3H5N3S2 | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Information not available | |
| Odor | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Information not available |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to mitigating the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE selection process when handling this compound.
Caption: Recommended PPE for handling this compound.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
Emergency Procedures and First Aid
Prompt and appropriate action is critical in the event of an exposure. The following flowchart details the recommended first aid measures.
References
An In-depth Technical Guide on the Solubility of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-3-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the predicted solubility based on its chemical structure, outlines a detailed, industry-standard experimental protocol for determining its solubility, and presents an illustrative data framework.
Predicted Solubility Profile
5-Amino-3-(methylthio)-1,2,4-thiadiazole possesses a unique combination of functional groups that dictate its solubility behavior. The presence of an amino group (-NH2) and the nitrogen atoms within the thiadiazole ring introduce polarity and the capacity for hydrogen bonding. These features suggest a higher affinity for polar solvents. Conversely, the methylthio (-SCH3) group contributes a degree of non-polar character.
Based on these structural attributes, the following solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding between the amino group and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good solubility is predicted in these solvents. The high polarity of these solvents can effectively solvate the polar regions of the 5-Amino-3-(methylthio)-1,2,4-thiadiazole molecule. DMSO and DMF are often excellent solvents for a wide range of organic compounds, including heterocyclic structures.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents. The polar nature of the amino and thiadiazole functionalities will limit its interaction with non-polar solvent molecules.
Illustrative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Method |
| Methanol | 25 | 5.2 | Shake-Flask |
| Ethanol | 25 | 2.8 | Shake-Flask |
| Acetonitrile | 25 | 8.5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | Shake-Flask |
| Dimethylformamide (DMF) | 25 | > 15 | Shake-Flask |
| Ethyl Acetate | 25 | 1.1 | Shake-Flask |
| Dichloromethane | 25 | 0.5 | Shake-Flask |
| Toluene | 25 | < 0.1 | Shake-Flask |
| Hexane | 25 | < 0.01 | Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.
3.1. Materials and Equipment
-
5-Amino-3-(methylthio)-1,2,4-thiadiazole (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Amino-3-(methylthio)-1,2,4-thiadiazole to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a chemically resistant syringe filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in the diluted sample using a validated HPLC-UV method. A C18 column is often suitable for such compounds.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The result can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Methodological & Application
Application Notes and Protocols: Synthesis of Thiadiazole Derivatives from 3-(Methylthio)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various thiadiazole derivatives starting from 3-(Methylthio)-1,2,4-thiadiazol-5-amine. This starting material is a versatile building block for creating a library of compounds with potential applications in medicinal chemistry and drug discovery. The protocols focus on the derivatization of the amino group to form sulfonamides and ureas, which are common functional groups in bioactive molecules.
Introduction
Thiadiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,2,4-thiadiazole scaffold, in particular, is a key component in several commercially available drugs. The derivatization of substituted amino-thiadiazoles allows for the exploration of chemical space and the development of novel therapeutic agents.
This document outlines the synthesis of N-substituted sulfonamides and ureas from this compound. The methodologies are based on established synthetic routes for analogous amino-thiadiazole compounds.
Synthetic Workflow
The general workflow for the synthesis of thiadiazole derivatives from this compound involves the reaction of the primary amino group with various electrophiles, such as sulfonyl chlorides or isocyanates.
Caption: General workflow for the synthesis of thiadiazole derivatives.
Key Synthetic Reactions
The primary amino group of this compound serves as a nucleophile that can react with various electrophiles to yield a range of derivatives.
Caption: Key reactions for derivatization of the starting material.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamides
This protocol describes the general procedure for the synthesis of N-substituted sulfonamides via the reaction of this compound with various arenesulfonyl chlorides.
Materials:
-
This compound
-
Substituted arenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at room temperature under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired arenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamide.
Protocol 2: Synthesis of 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted Ureas
This protocol outlines the general synthesis of urea derivatives by reacting this compound with various isocyanates.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile at room temperature under a nitrogen atmosphere.
-
Add the desired isocyanate (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the pure 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted urea.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thiadiazole derivatives based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions used.
Table 1: Synthesis of N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)arenesulfonamide Derivatives (Representative Data)
| Entry | R-group on Sulfonyl Chloride | Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)benzenesulfonamide | C₉H₉N₃O₂S₃ | 75-85 | 150-152 |
| 2 | 4-Methylphenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-4-methylbenzenesulfonamide | C₁₀H₁₁N₃O₂S₃ | 80-90 | 165-167 |
| 3 | 4-Chlorophenyl | 4-Chloro-N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)benzenesulfonamide | C₉H₈ClN₃O₂S₃ | 70-80 | 178-180 |
| 4 | 4-Nitrophenyl | N-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-4-nitrobenzenesulfonamide | C₉H₈N₄O₄S₃ | 65-75 | 195-197 |
Table 2: Synthesis of 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-substituted Urea Derivatives (Representative Data)
| Entry | R-group on Isocyanate | Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 1-(3-(Methylthio)-1,2,4-thiadiazol-5-yl)-3-phenylurea | C₁₀H₁₀N₄OS₂ | 85-95 | 210-212 |
| 2 | Butyl | 1-Butyl-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₈H₁₄N₄OS₂ | 80-90 | 145-147 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₁₀H₉ClN₄OS₂ | 82-92 | 225-227 |
| 4 | Benzyl | 1-Benzyl-3-(3-(methylthio)-1,2,4-thiadiazol-5-yl)urea | C₁₁H₁₂N₄OS₂ | 88-98 | 198-200 |
Note: The data presented in the tables are illustrative and based on typical yields and properties for similar reactions. Researchers should perform their own characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis) to confirm the identity and purity of their synthesized compounds.
References
- 1. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-3-(methylthio)-1,2,4-thiadiazole: Application Notes and Protocols for Fungicidal Use in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural research due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Among these, 5-Amino-3-(methylthio)-1,2,4-thiadiazole is a promising candidate for development as a novel fungicide. This document provides detailed application notes and experimental protocols for the evaluation of its fungicidal efficacy against key plant pathogens. The methodologies outlined are based on established practices for fungicide screening and can be adapted for specific research needs.
Application Notes
Target Pathogens:
Based on the known activity of related aminothiadiazole and methylthio-thiadiazole derivatives, 5-Amino-3-(methylthio)-1,2,4-thiadiazole is anticipated to be effective against a range of phytopathogenic fungi, including but not limited to:
-
Botrytis cinerea (Gray Mold)
-
Rhizoctonia solani (Root Rot)
-
Sclerotinia sclerotiorum (White Mold)
-
Fusarium spp. (Fusarium Head Blight, Root Rot)
-
Alternaria spp. (Early Blight, Leaf Spot)
Proposed Mechanism of Action:
The primary proposed mechanism of action for many azole and thiadiazole-based fungicides is the inhibition of ergosterol biosynthesis in fungal cell membranes.[2][3] Specifically, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol production pathway.[4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Data Presentation
Table 1: Hypothetical In Vitro Fungicidal Activity of 5-Amino-3-(methylthio)-1,2,4-thiadiazole
| Fungal Pathogen | EC₅₀ (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | 5 - 15 | 25 |
| Rhizoctonia solani | 10 - 25 | 50 |
| Sclerotinia sclerotiorum | 8 - 20 | 40 |
| Fusarium graminearum | 15 - 30 | 60 |
| Alternaria solani | 12 - 28 | 55 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values must be determined through rigorous experimental testing.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) of 5-Amino-3-(methylthio)-1,2,4-thiadiazole against various fungal pathogens.
Materials:
-
5-Amino-3-(methylthio)-1,2,4-thiadiazole
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal cultures of target pathogens
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate liquid medium within the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive controls (no compound) and negative controls (no fungus).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a period that allows for sufficient growth in the control wells (usually 48-72 hours).
-
Data Collection: Measure the optical density (OD) of each well using a microplate reader at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the positive control. Determine the MIC as the lowest concentration that completely inhibits visible growth. Calculate the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Assay)
This protocol assesses the protective efficacy of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in preventing fungal infection on plant tissue.
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, bean)
-
5-Amino-3-(methylthio)-1,2,4-thiadiazole
-
Wetting agent (e.g., Tween 20)
-
Fungal spore suspension of the target pathogen
-
Sterile petri dishes or moist chambers
-
Sterile filter paper
-
Spray bottle or micropipette
Procedure:
-
Compound Application: Prepare a solution of 5-Amino-3-(methylthio)-1,2,4-thiadiazole at various concentrations in water with a small amount of a wetting agent.
-
Treatment: Apply the test solution to the adaxial (upper) surface of the detached leaves. Allow the leaves to air dry. A control group should be treated with water and the wetting agent only.
-
Inoculation: After the treatment has dried, inoculate the treated leaves with a known concentration of the fungal spore suspension. This can be done by placing a droplet of the suspension on the leaf surface or by spraying.
-
Incubation: Place the inoculated leaves in a moist chamber or petri dish lined with moist filter paper to maintain high humidity. Incubate at a temperature and light cycle suitable for disease development.
-
Disease Assessment: After a sufficient incubation period (typically 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.
-
Efficacy Calculation: Calculate the protective efficacy of the compound using the following formula:
-
Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Visualizations
Caption: Experimental workflow for evaluating the fungicidal activity.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of CAS 6913-13-9 as a Novel Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical compound with CAS number 6913-13-9, identified as 3-(Methylthio)-1,2,4-thiadiazol-5-amine, belongs to the thiadiazole class of heterocyclic compounds. Various derivatives of thiadiazoles are recognized for their broad spectrum of biological activities, including herbicidal and plant growth regulatory effects. Notably, many commercially successful herbicides are built upon a thiadiazole scaffold. These compounds frequently act by inhibiting essential physiological processes in plants, with a common mechanism being the disruption of photosynthetic electron transport.
These application notes provide a comprehensive framework for the initial investigation of this compound as a potential novel herbicide. The following sections detail proposed experimental protocols for evaluating its herbicidal efficacy, determining its mode of action, and quantifying its activity. The presented data is illustrative to guide researchers in their experimental design and data analysis.
Proposed Mechanism of Action
Based on the known herbicidal activity of structurally related thiadiazole compounds, it is hypothesized that this compound may act as a photosynthesis inhibitor . Specifically, it is proposed that the compound could interrupt the photosynthetic electron transport chain, likely at Photosystem II (PSII), thereby blocking the production of ATP and NADPH necessary for carbon fixation. This disruption leads to a cascade of events, including the generation of reactive oxygen species, resulting in photooxidative damage and ultimately, plant death.
A proposed signaling pathway for the herbicidal action of CAS 6913-13-9 is depicted below:
Caption: Proposed mechanism of action for CAS 6913-13-9 as a photosynthesis inhibitor.
Experimental Protocols
Whole-Plant Herbicidal Efficacy Bioassay
This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of this compound against common weed species.
Workflow for Whole-Plant Bioassay:
Caption: Experimental workflow for pre- and post-emergence whole-plant herbicidal bioassays.
Methodology:
-
Plant Material: Use certified seeds of representative monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Growth Conditions:
-
Potting Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Growth Chamber: Maintain a 16-hour photoperiod with a light intensity of approximately 300 µmol/m²/s, a day/night temperature of 25/20°C, and 60-70% relative humidity.
-
-
Preparation of Test Compound:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Prepare a stock solution and dilute it with a 0.5% (v/v) aqueous solution of a non-ionic surfactant (e.g., Tween® 80) to achieve the desired application rates.
-
-
Pre-emergence Application:
-
Fill 10 cm diameter pots with the potting medium.
-
Sow 10-15 seeds of each weed species per pot and cover with a thin layer of soil.
-
Apply the test compound solution evenly to the soil surface using a laboratory sprayer.
-
Include a negative control (surfactant solution only) and a positive control (a commercial herbicide with a known mode of action).
-
-
Post-emergence Application:
-
Sow seeds as described above and allow them to grow until the seedlings reach the 2-3 true leaf stage.
-
Apply the test compound solution as a foliar spray, ensuring uniform coverage.
-
Include negative and positive controls.
-
-
Evaluation:
-
After 21 days, visually assess the herbicidal effect using a rating scale from 0% (no effect) to 100% (complete plant death).
-
For a quantitative measure, harvest the above-ground biomass, dry it at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent inhibition of growth relative to the negative control.
-
Illustrative Data:
| Application Rate (g/ha) | Pre-emergence Inhibition (%) - E. crus-galli | Pre-emergence Inhibition (%) - A. retroflexus | Post-emergence Inhibition (%) - E. crus-galli | Post-emergence Inhibition (%) - A. retroflexus |
| 50 | 35 | 45 | 25 | 30 |
| 100 | 60 | 75 | 50 | 65 |
| 200 | 85 | 95 | 75 | 90 |
| 400 | 98 | 100 | 90 | 98 |
In Vitro Photosynthesis Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on photosynthetic electron transport using isolated chloroplasts.
Workflow for Photosynthesis Inhibition Assay:
Caption: Experimental workflow for the in vitro photosynthesis inhibition assay.
Methodology:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in a cold isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of the isolation buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂), the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the isolated chloroplasts.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound (dissolved in a suitable solvent) to the reaction mixture in a cuvette.
-
Place the cuvette in a spectrophotometer and illuminate it with a light source.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the test compound.
-
Plot the percentage of inhibition of the electron transport rate against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the photosynthetic electron transport.
-
Illustrative Data:
| Concentration of CAS 6913-13-9 (µM) | Rate of DCPIP Reduction (ΔA/min) | Inhibition (%) |
| 0 (Control) | 0.250 | 0 |
| 0.1 | 0.225 | 10 |
| 0.5 | 0.175 | 30 |
| 1.0 | 0.125 | 50 |
| 5.0 | 0.050 | 80 |
| 10.0 | 0.015 | 94 |
From this illustrative data, the IC50 value for CAS 6913-13-9 would be approximately 1.0 µM .
Conclusion
The provided protocols and illustrative data offer a robust starting point for the comprehensive evaluation of CAS 6913-13-9 as a potential novel herbicide. The proposed mechanism of action as a photosynthesis inhibitor is consistent with the known activities of other thiadiazole-based herbicides. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the herbicidal activity, as well as crop selectivity and toxicological profiling to assess its environmental and human safety. These application notes are intended to facilitate the discovery and development of new, effective, and safe solutions for weed management.
Application Notes and Protocols for Enzyme Inhibition Assays with 3-(Methylthio)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in the development of novel therapeutic agents and agrochemicals.[1] Thiadiazole derivatives are known to interact with a variety of biological targets, often exerting their effects through enzyme inhibition. These application notes provide detailed protocols for performing in vitro enzyme inhibition assays to evaluate the inhibitory potential of this compound against three common classes of enzymes: monoamine oxidases, acetylcholinesterase, and protein kinases.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6913-13-9 |
| Molecular Formula | C₃H₅N₃S₂ |
| Molecular Weight | 147.22 g/mol |
Safety Precautions:
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs. It is recommended to perform initial solubility tests for this compound in the chosen assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of test compounds.[3]
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of the test compound against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate.[4]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
p-Tyramine (MAO-A and MAO-B substrate)[4]
-
Benzylamine (MAO-B selective substrate)[4]
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
This compound (Test Compound)
-
Positive control inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4]
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the MAO Inhibition Assay.
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions by diluting the stock solutions in MAO Assay Buffer to various concentrations.
-
Prepare a reaction mixture containing the fluorogenic probe and HRP in MAO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Enzyme (MAO-A or MAO-B) and vehicle (DMSO).
-
Test wells: Enzyme and various concentrations of the test compound.
-
Positive control wells: Enzyme and a known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (p-Tyramine or Benzylamine) and the reaction mixture to all wells.
-
Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | MAO-A | Experimental Value |
| This compound | MAO-B | Experimental Value |
| Clorgyline | MAO-A | Reference Value |
| Selegiline | MAO-B | Reference Value |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is based on the Ellman method to screen for inhibitors of acetylcholinesterase.[5] The enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Compound)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well clear microplates
-
Microplate reader (absorbance)
Experimental Workflow:
Caption: Workflow for the AChE Inhibition Assay.
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Prepare solutions of ATCh and DTNB in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, DTNB solution, and either the test compound, positive control, or vehicle.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Experimental Value |
| Donepezil | Reference Value |
Protocol 3: Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory effect of the test compound on a protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[6] A decrease in the luminescent signal indicates inhibition of kinase activity.
Materials and Reagents:
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
ATP
-
This compound (Test Compound)
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well white microplates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the Protein Kinase Inhibition Assay.
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well white plate, add the kinase, substrate, and either the test compound, positive control, or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each concentration of the test compound.
-
Determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | Kinase Name | Experimental Value |
| Staurosporine | Kinase Name | Reference Value |
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway involving a protein kinase, which can be a target for inhibitors like this compound.
Caption: Generic Protein Kinase Signaling Pathway and Inhibition.
References
Application Notes and Protocols for the Quantification of 5-Amino-3-(methylthio)-1,2,4-thiadiazole
Introduction
5-Amino-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methods are designed to be a starting point for researchers and can be adapted and validated for specific matrices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Amino-3-(methylthio)-1,2,4-thiadiazole is presented below. This information is essential for method development, including solvent selection and understanding potential analytical challenges.
| Property | Value | Reference |
| CAS Number | 6913-13-9 | [1][2] |
| Molecular Formula | C3H5N3S2 | [1][3] |
| Molecular Weight | 147.22 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Approximately 156 °C | [3] |
| Solubility | Soluble in polar organic solvents such as acetonitrile, methanol, and DMSO. | General chemical knowledge |
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of small organic molecules like 5-Amino-3-(methylthio)-1,2,4-thiadiazole. The following protocol outlines a typical HPLC-UV method.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Reference standard of 5-Amino-3-(methylthio)-1,2,4-thiadiazole (purity >98%).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A wavelength of maximum absorbance should be selected (typically between 254 nm and 280 nm for such compounds).
-
Run Time: 10 minutes.
4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in the diluent to a suitable concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
For Drug Product (e.g., Tablets): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, transfer it to a volumetric flask, and add the diluent. Sonicate for 15-20 minutes to ensure complete dissolution of the analyte. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter. Further dilute if necessary to bring the concentration within the calibration range.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical acceptance criteria and hypothetical results for the validation of this analytical method.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.7 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from excipients. |
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- (CAS 6913-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE | 6913-13-9 [chemicalbook.com]
- 3. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for In Vitro Antimicrobial Activity of Thiadiazole Derivatives
Disclaimer: No specific in vitro antimicrobial studies for 3-(Methylthio)-1,2,4-thiadiazol-5-amine were found in the available literature. The following application notes and protocols are based on studies of structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives to provide a representative understanding of the antimicrobial potential within this class of compounds.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. These compounds represent a promising scaffold for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. The presence of the thiadiazole ring is often associated with the ability to interact with biological targets, and different substitutions on the ring can modulate the antimicrobial potency and spectrum.
Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various thiadiazole derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole Derivatives | Staphylococcus aureus | Moderate to Good | [4] |
| Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole Derivatives | Shigella flexneri | Moderate to Good | [4] |
| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Bacillus subtilis | Good | [5] |
| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Staphylococcus aureus | Good | [5] |
| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Escherichia coli | Good (for p-nitrophenyl derivative) | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Streptococcus pneumoniae | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Bacillus subtilis | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Staphylococcus aureus | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Pseudomonas aeruginosa | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Escherichia coli | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Klebsiella pneumoniae | 8 - 31.25 | [5] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Staphylococcus aureus | 16 | [6] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Bacillus subtilis | 20 | [6] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Escherichia coli | 25 | [6] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Salmonella typhi | 31 | [6] |
Table 2: Antifungal Activity of Selected 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Biphenyl Imidazo[2,1-b][1][2][3]thiadiazole Derivatives | Candida albicans | Moderate to Good | [4] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Aspergillus fumigatus | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Candida albicans | 8 - 31.25 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | Geotrichum candidum | 8 - 31.25 | [5] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Candida albicans | Good | [6] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Aspergillus niger | Good | [6] |
| 1,3,4-Thiadiazole Derivatives (3k and 3l) | Candida species | Notable antifungal effects | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the in vitro evaluation of the antimicrobial activity of novel compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.
Materials:
-
Test compound (thiadiazole derivative)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth medium only)
-
Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: a. Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate. b. Add a specific volume of the test compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution and inoculation.
-
Negative Control (Sterility Control): A well containing only sterile broth medium.
-
Growth Control: A well containing broth medium and the microbial inoculum without any test compound.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This method is often used for preliminary screening of antimicrobial activity.
Materials:
-
Test compound (thiadiazole derivative)
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Positive control (standard antibiotic or antifungal)
-
Solvent for test compound (e.g., DMSO)
-
Incubator
Procedure:
-
Agar Plate Preparation: Pour the molten agar medium into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Controls:
-
Positive Control: Add a standard antimicrobial solution to one of the wells.
-
Solvent Control: Add the solvent used to dissolve the test compound to another well.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for agar well diffusion antimicrobial screening.
References
- 1. mdpi.com [mdpi.com]
- 2. kuey.net [kuey.net]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
Application of 5-Amino-3-methylthio-1,2,4-thiadiazole (CAS 6913-13-9) in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-methylthio-1,2,4-thiadiazole (CAS 6913-13-9) is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological potential. While research on this specific compound is emerging, the broader class of 1,2,4-thiadiazole derivatives has shown promise in various therapeutic areas, including neuroscience, infectious diseases, and oncology. This document provides an overview of the potential applications of CAS 6913-13-9 in medicinal chemistry, along with detailed protocols for its synthesis and evaluation in relevant biological assays.
The 1,2,4-thiadiazole ring system serves as a versatile building block in the design of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including the inhibition of enzymes critical in disease pathways and the disruption of microbial growth.
Potential Therapeutic Applications
Beta-Secretase (BACE1) Inhibition for Alzheimer's Disease
A primary area of investigation for 1,2,4-thiadiazole derivatives is the development of inhibitors for beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, the production of Aβ can be reduced, offering a potential therapeutic strategy for slowing the progression of this neurodegenerative disorder. The 5-amino-1,2,4-thiadiazole scaffold is considered a valuable starting point for the design of non-peptide BACE1 inhibitors.
Antimicrobial Activity
Thiadiazole derivatives have been widely investigated for their antibacterial and antifungal properties. The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a crucial role in their interaction with microbial targets. While specific data for CAS 6913-13-9 is limited, related compounds have shown activity against a range of pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Cytotoxic Activity in Cancer Research
Various derivatives of the 1,3,4-thiadiazole scaffold, a related isomer, have demonstrated cytotoxic effects against several cancer cell lines.[1] These compounds are being explored as potential anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the inhibition of kinases involved in cancer cell proliferation and survival. The cytotoxic potential of 5-amino-3-methylthio-1,2,4-thiadiazole warrants investigation.
Data Presentation
Currently, there is a lack of publicly available quantitative biological data specifically for CAS 6913-13-9. The following table is a template for summarizing such data as it becomes available through future research.
| Biological Target | Assay Type | Test Organism/Cell Line | Activity (IC50/MIC) | Reference |
| BACE1 | Enzyme Inhibition Assay | Recombinant Human BACE1 | Data Not Available | |
| Staphylococcus aureus | Broth Microdilution | ATCC 29213 | Data Not Available | |
| Human Breast Cancer Cell Line | MTT Assay | MCF-7 | Data Not Available |
Experimental Protocols
Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole (Isomer of CAS 6913-13-9)
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium (24 g, 1.04 mol) in methanol (300 mL).
-
In a separate flask, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) and cool the solution in an ice-salt bath.
-
Simultaneously add bromine (85 g, 0.53 mol) and the prepared sodium methoxide solution from separate dropping funnels to the stirred acetamidine hydrochloride solution over 30 minutes. Maintain a slight excess of bromine during the addition.
-
After the addition is complete, add a small amount of extra sodium methoxide solution to decolorize the mixture.
-
Add a solution of potassium thiocyanate (51.5 g, 0.53 mol) in methanol (250 mL) to the reaction mixture and stir at room temperature for 2 hours.
-
Filter the mixture to remove inorganic salts and evaporate the filtrate under reduced pressure.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield the product as pale brown crystals.
Expected Yield: ~47%
In Vitro Beta-Secretase (BACE1) Inhibition Assay
This protocol describes a fluorometric assay to screen for BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (CAS 6913-13-9) dissolved in DMSO
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the BACE1 enzyme solution. Include wells for a negative control (no enzyme) and a positive control (known inhibitor).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
Immediately measure the fluorescence at an appropriate excitation and emission wavelength pair (e.g., 320 nm excitation and 405 nm emission) in a kinetic mode for a set duration (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a bacterial strain.
Materials:
-
Test compound (CAS 6913-13-9) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension. Include a positive control well (bacteria without the compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compound (CAS 6913-13-9) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO treated cells).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of 3-(Methylthio)-1,2,4-thiadiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-(Methylthio)-1,2,4-thiadiazol-5-amine core represents a key starting point for the development of novel therapeutic agents. Derivatives of the closely related 1,3,4-thiadiazole have been shown to modulate critical cellular signaling pathways, including the PI3K/Akt and MEK/ERK pathways, and to inhibit various protein kinases.[1][2][3][4][5] These pathways are frequently dysregulated in diseases such as cancer, making them attractive targets for drug discovery.
High-throughput screening (HTS) is an essential tool for the rapid evaluation of large chemical libraries to identify novel modulators of these biological targets.[6] This document provides detailed protocols for two distinct HTS assays designed to identify and characterize bioactive this compound derivatives: a biochemical kinase inhibition assay and a cell-based pathway activity assay.
Featured Application 1: Biochemical Screening for PI3Kα Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][6] Several thiadiazole-containing compounds have been identified as inhibitors of this pathway.[1][3] This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for identifying inhibitors of PI3Kα in a high-throughput format.[7][8]
Experimental Protocol: PI3Kα TR-FRET Kinase Assay
Objective: To identify and quantify the inhibitory activity of this compound derivatives against PI3Kα kinase.
Principle: The assay measures the phosphorylation of a substrate, PIP2, to PIP3 by PI3Kα. A terbium-labeled anti-GST antibody binds to the GST-tagged PI3Kα, and a fluorescently labeled PIP3-binding protein (the acceptor) binds to the product of the kinase reaction. When the donor (terbium) and acceptor are in close proximity, FRET occurs. Inhibition of PI3Kα leads to a decrease in the FRET signal.
Materials:
-
PI3Kα enzyme (recombinant, GST-tagged)
-
PIP2 substrate
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (e.g., 20 mM EDTA, 50 mM HEPES, pH 7.5)
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled PIP3-binding protein (acceptor)
-
Low-volume, black, 384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known PI3Kα inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix containing PI3Kα and PIP2 in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer containing the terbium-labeled anti-GST antibody and the fluorescently labeled PIP3-binding protein to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody and binding protein association.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Inhibitory Activity of Selected this compound Derivatives against PI3Kα
| Compound ID | IC₅₀ (µM) |
| MTD-001 | 1.2 |
| MTD-002 | 0.5 |
| MTD-003 | > 50 |
| MTD-004 | 5.8 |
| Staurosporine | 0.01 |
Workflow Diagram
Featured Application 2: Cell-Based Screening for Proliferation Inhibition in a Cancer Cell Line
To assess the functional consequences of potential kinase inhibition within a cellular context, a cell proliferation assay is a crucial secondary screen.[6] Thiadiazole derivatives have demonstrated antiproliferative effects in various cancer cell lines.[1][2] This protocol outlines a luminescence-based cell viability assay to determine the effect of this compound derivatives on the proliferation of a human cancer cell line, such as a breast cancer cell line (e.g., MCF-7), which is known to have a constitutively active PI3K/Akt pathway.
Experimental Protocol: Luminescent Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound derivatives on a cancer cell line.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[2][9] A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the conversion of the substrate to a luminescent product in the presence of ATP. The resulting luminescent signal is directly proportional to the number of viable cells in culture.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Opaque-walled, sterile, 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of an opaque-walled microplate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Preparation and Addition: Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Table 2: Growth Inhibition of MCF-7 Cells by Selected this compound Derivatives
| Compound ID | GI₅₀ (µM) |
| MTD-001 | 2.5 |
| MTD-002 | 0.9 |
| MTD-003 | > 100 |
| MTD-004 | 12.1 |
| Doxorubicin | 0.1 |
Signaling Pathway Diagram
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The adaptability of these protocols allows for their application across various kinase targets and cell lines, facilitating a comprehensive exploration of the pharmacological landscape of this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcreport.org [dcreport.org]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 3-(Methylthio)-1,2,4-thiadiazol-5-amine as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potential anticancer properties.[1][2][3] This document provides a detailed experimental framework for evaluating the anticancer efficacy of a specific compound, 3-(Methylthio)-1,2,4-thiadiazol-5-amine. The protocols outlined below describe a systematic approach, beginning with in vitro assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle. Subsequently, a protocol for an in vivo xenograft model is provided to evaluate the compound's therapeutic potential in a living organism.[4][5][6]
The proposed mechanism of action to be investigated is the compound's potential interference with key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][7][8][9][10][11][12][13][14][15][16][17] These pathways are crucial for cell proliferation, survival, and growth.[7][8][9][12][13]
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cancer cell growth.
Experimental Protocol:
-
Cell Culture: Culture human breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Concentration (µM) | MCF-7 Cell Viability (%) | HCT-116 Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.[18][19][20][21][22]
Experimental Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Data Presentation:
Table 2: Apoptotic Effect of this compound on MCF-7 Cells
| Treatment | Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 24 | |||
| Compound (IC50) | 24 | |||
| Control | 48 | |||
| Compound (IC50) | 48 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the progression of the cell cycle.[23][24][25][26][27]
Experimental Protocol:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | ||||
| Compound (IC50) |
In Vivo Efficacy Study
Subcutaneous Xenograft Mouse Model
This study evaluates the in vivo antitumor activity of the compound.[4][5][6][28][29]
Experimental Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO in saline) intraperitoneally daily.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25 mg/kg) intraperitoneally daily.
-
Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., Doxorubicin) at its effective dose.
-
-
Data Collection: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Tumor Weight at Day 21 (mg) | Average Body Weight Change (%) |
| Vehicle Control | 0 | |||
| Compound (25 mg/kg) | ||||
| Positive Control |
Visualizations
Caption: Workflow for in vitro efficacy testing.
Caption: Workflow for the in vivo xenograft study.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
References
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. scispace.com [scispace.com]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. nanocellect.com [nanocellect.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. ovid.com [ovid.com]
- 29. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(Methylthio)-1,2,4-thiadiazol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the oxidative cyclization of a key intermediate derived from S-methylisothiourea.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete formation of the N-cyano-S-methylisothiourea intermediate. | - Ensure anhydrous reaction conditions as the intermediate can be sensitive to moisture. - Verify the purity and reactivity of the cyanogen source (e.g., cyanogen bromide). - Optimize the reaction time and temperature for the formation of the intermediate. Monitor progress using Thin Layer Chromatography (TLC). |
| Inefficient oxidative cyclization. | - The choice and amount of oxidizing agent are critical. Experiment with different oxidants such as bromine, iodine, or hydrogen peroxide.[1][2] - Control the reaction temperature carefully; oxidative cyclizations can be exothermic. - Ensure the pH of the reaction medium is optimal for the cyclization step. |
| Degradation of starting materials or product. | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition. - Protect the reaction from light if photosensitive reagents are used. |
| Suboptimal reagent stoichiometry. | - Carefully control the molar ratios of S-methylisothiourea, the cyanogen source, and the oxidizing agent. An excess of one reagent may lead to side reactions. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Suggested Solution |
| Formation of symmetrical 3,5-bis(methylthio)-1,2,4-thiadiazole. | - This can occur from the dimerization of a reactive intermediate. Adjust the rate of addition of the oxidizing agent to maintain a low concentration of the reactive species. |
| Hydrolysis of the amino group or the methylthio group. | - Maintain anhydrous conditions throughout the synthesis and work-up. - Use a non-aqueous work-up if possible. |
| Unreacted starting materials remaining. | - Ensure the reaction goes to completion by monitoring with TLC. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. |
| Formation of polymeric byproducts. | - This can be caused by excessive heat or incorrect stoichiometry. Optimize reaction conditions as described for low yield issues. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent. | - After reaction completion, try to precipitate the product by adding a non-polar co-solvent or by concentrating the reaction mixture under reduced pressure. |
| Co-precipitation of inorganic salts. | - If the reaction involves inorganic reagents, an aqueous work-up to remove these salts is necessary. Ensure the product is not soluble in the aqueous layer. - Washing the crude product with water can help remove residual salts. |
| Oily or non-crystalline product. | - Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane). - Try recrystallization from a variety of solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common strategy for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of an appropriate precursor. For this compound, a likely route starts with S-methylisothiourea, which is reacted with a cyanogen source to form an N-cyano-S-methylisothiourea intermediate. This intermediate then undergoes oxidative cyclization to form the desired thiadiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the key parameters to control for optimizing the yield?
A3: The key parameters for yield optimization include:
-
Reaction Temperature: Both the formation of the intermediate and the cyclization step are sensitive to temperature.
-
Choice and Concentration of Oxidizing Agent: The nature and amount of the oxidizing agent directly impact the efficiency of the cyclization and the formation of byproducts.
-
Reaction Time: Insufficient time will lead to incomplete reaction, while excessive time can cause degradation.
-
Solvent: The choice of solvent can influence the solubility of reagents and intermediates, affecting reaction rates.
-
Purity of Reagents: Using high-purity starting materials is crucial to avoid side reactions.
Q4: What are some potential side reactions to be aware of?
A4: Potential side reactions include the formation of symmetrical thiadiazoles, hydrolysis of functional groups if water is present, and the formation of polymeric materials under harsh conditions. Careful control of the reaction conditions can minimize these unwanted reactions.
Experimental Protocols
General Protocol for the Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles
This protocol is based on the general strategy of oxidative cyclization of an amidine derivative with a thiocyanate source.
| Step | Procedure |
| 1. Formation of the Imidoyl Thiourea Intermediate | In a suitable solvent (e.g., DMF), the amidine (or a precursor like S-methylisothiourea) is reacted with an isothiocyanate or a thiocyanate salt. This reaction is often carried out at room temperature or with gentle heating. |
| 2. Oxidative Cyclization | An oxidizing agent (e.g., iodine, bromine, or an electrochemical method) is added to the reaction mixture.[1][2] This step facilitates the intramolecular N-S bond formation to yield the 1,2,4-thiadiazole ring. The reaction is typically monitored by TLC until the starting material is consumed. |
| 3. Work-up and Purification | The reaction mixture is quenched, often with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if a halogen oxidant is used. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography. |
Visualizations
Below are diagrams illustrating the general experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 2. Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused [1,2,4] Thiadiazoles/Selenadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-3-(methylthio)-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Amino-3-(methylthio)-1,2,4-thiadiazole after synthesis?
A1: The synthesis of 5-amino-3-(methylthio)-1,2,4-thiadiazole and related compounds often results in the formation of several types of impurities. The most common are inorganic salts, such as sodium chloride or potassium bromide, which are byproducts of the reaction.[1] Other potential impurities include unreacted starting materials and side-products formed during the synthesis.
Q2: What is the recommended initial purification strategy for removing inorganic salts?
A2: An effective first step for removing the bulk of inorganic salt impurities is recrystallization from water.[1] 5-Amino-3-(alkylthio)-1,2,4-thiadiazoles typically exhibit moderate solubility in hot water and are significantly less soluble in cold water. In contrast, the inorganic salt byproducts are highly soluble in water even at lower temperatures, allowing for their separation.[1]
Q3: My compound is still impure after aqueous recrystallization. What should be my next step?
A3: If organic impurities persist after recrystallization from water, a second recrystallization using a mixed organic solvent system, such as ethanol/water or isopropanol/water, may be effective.[1] For more stubborn impurities, column chromatography on silica gel is a standard and effective method for purifying aminothiadiazole derivatives.[1]
Q4: How can I assess the purity of my 5-Amino-3-(methylthio)-1,2,4-thiadiazole?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable technique for determining the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a good starting point. Purity can also be effectively assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by melting point determination. The reported melting point for a similar compound, 5-amino-3-methyl-1,2,4-thiadiazole, is in the range of 192.5–202 °C, and significant deviations from this could indicate the presence of impurities.[2]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in cold water. | Ensure the recrystallization mixture is thoroughly chilled to 0-4 °C before filtration.[1] |
| Too much solvent was used. | Use the minimum amount of hot water required to dissolve the crude product completely. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and the receiving flask to prevent the product from crashing out of solution. |
| Incomplete precipitation. | Allow sufficient time for crystallization to occur after cooling. Gently scratching the inside of the flask with a glass rod can help induce crystallization.[1] |
Problem 2: Oily Product Obtained After Recrystallization
| Potential Cause | Troubleshooting Step |
| Presence of low-melting impurities. | Consider a pre-purification wash with a non-polar solvent like hexanes to remove greasy impurities before recrystallization. |
| Incorrect solvent system. | If using a mixed solvent system, the polarity may not be optimal. Experiment with different solvent ratios or switch to an alternative solvent system. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of crystals rather than oil. |
Problem 3: Multiple Spots on Thin Layer Chromatography (TLC) After Purification
| Potential Cause | Troubleshooting Step |
| Ineffective recrystallization. | The chosen solvent system may not be suitable for separating the impurities. A different recrystallization solvent or column chromatography is recommended.[1] |
| Product degradation. | Some heterocyclic compounds can be sensitive to heat. Ensure that the purification conditions are mild and consider the stability of the compound. |
| Co-eluting impurities in chromatography. | If using column chromatography, adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution might improve separation. |
Experimental Protocols
Protocol 1: Aqueous Recrystallization
-
Dissolution: Transfer the crude 5-Amino-3-(methylthio)-1,2,4-thiadiazole to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent. Load the dry, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Illustrative Purity of 5-Amino-3-(methylthio)-1,2,4-thiadiazole with Different Purification Methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Single Recrystallization (Water) | 85% | 95% | 70% |
| Double Recrystallization (Water, then Ethanol/Water) | 85% | 98% | 55% |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85% | >99% | 40% |
Note: The data in this table is for illustrative purposes to demonstrate potential outcomes and may not represent actual experimental results.
Visualizations
Caption: A typical workflow for the purification of 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
References
Technical Support Center: Overcoming Solubility Challenges with CAS 6913-13-9 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Amino-3-(methylthio)-1,2,4-thiadiazole (CAS 6913-13-9) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of CAS 6913-13-9?
Q2: I am observing a cloudy suspension after adding CAS 6913-13-9 to my aqueous buffer. What is the likely cause?
A2: A cloudy suspension indicates that the compound has not fully dissolved and has likely exceeded its solubility limit in the chosen aqueous buffer. This can be due to several factors, including an inappropriate solvent, incorrect pH, or the concentration of the compound being too high.
Q3: Are there any recommended starting solvents for CAS 6913-13-9?
A3: For creating stock solutions, it is advisable to start with a water-miscible organic solvent in which 5-Amino-3-(methylthio)-1,2,4-thiadiazole is likely to have higher solubility. Based on the solubility of structurally similar compounds, good starting choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[1] Once a concentrated stock solution is prepared, it can be diluted into the final aqueous buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: How does pH influence the solubility of CAS 6913-13-9?
A4: The 5-Amino-3-(methylthio)-1,2,4-thiadiazole molecule contains a basic amino group. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the amino group can become protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Adjusting the pH of the aqueous solution to be more acidic may enhance solubility.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with CAS 6913-13-9.
Problem 1: The compound does not dissolve in the aqueous buffer.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for initial dissolution issues.
Problem 2: The compound precipitates out of solution after dilution from an organic stock.
Experimental Protocol: Co-Solvent Method
This protocol details how to use a co-solvent to improve the aqueous solubility of CAS 6913-13-9.
Objective: To prepare a clear aqueous solution of CAS 6913-13-9 using a water-miscible organic co-solvent.
Materials:
-
5-Amino-3-(methylthio)-1,2,4-thiadiazole (CAS 6913-13-9)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of CAS 6913-13-9.
-
Add a minimal amount of DMSO or ethanol to the solid.
-
Vortex or sonicate until the solid is completely dissolved. A typical stock concentration might be 10-50 mM.
-
-
Serial Dilution into Aqueous Buffer:
-
Warm the aqueous buffer to room temperature or 37°C to aid solubility.
-
While vortexing the aqueous buffer, add the organic stock solution dropwise.
-
Visually inspect for any signs of precipitation.
-
If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.
-
Data Presentation: Co-Solvent Solubility Matrix
| Co-Solvent | Stock Concentration (mM) | Final Co-Solvent % (v/v) in Buffer | Max Achieved Concentration in Buffer (µM) | Observations |
| DMSO | 50 | 1% | 500 | Clear Solution |
| DMSO | 50 | 0.5% | 250 | Clear Solution |
| DMSO | 50 | 0.1% | 50 | Precipitation |
| Ethanol | 20 | 2% | 400 | Clear Solution |
| Ethanol | 20 | 1% | 200 | Slight Haze |
| Ethanol | 20 | 0.5% | 100 | Precipitation |
Experimental Workflow: pH Adjustment
References
Improving the stability of 3-(Methylthio)-1,2,4-thiadiazol-5-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-(Methylthio)-1,2,4-thiadiazol-5-amine in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | The 1,2,4-thiadiazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The methylthio group may also be a site for hydrolytic cleavage. Adjust the pH of your solution to a neutral range (pH 6-8) if your experimental conditions permit. Use buffered solutions to maintain a stable pH. |
| Oxidation | The sulfur atoms in the thiadiazole ring and the methylthio group are susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1] Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Avoid using oxidizing agents in your experimental setup unless required. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.[2] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of the compound. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to high temperatures during experimental procedures. |
| Solvent Reactivity | Certain solvents may react with the compound or catalyze its degradation. Empirically test the stability of the compound in a small number of commonly used laboratory solvents to determine the most suitable one for your application. Common starting points include acetonitrile, ethanol, and DMSO. |
Troubleshooting Workflow:
References
Troubleshooting unexpected side reactions in thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected side reactions and other common issues encountered during thiadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of 1,3,4-Oxadiazole Byproduct
Question: During the synthesis of a 1,3,4-thiadiazole from an acylhydrazide, my final product is contaminated with a significant amount of the corresponding 1,3,4-oxadiazole. How can I prevent this?
Answer: The formation of a 1,3,4-oxadiazole byproduct is a common side reaction, especially when using cyclodehydration reagents.[1] This occurs because the oxygen of the acylhydrazide can compete with the sulfur nucleophile during the cyclization step.
Troubleshooting Steps:
-
Choice of Reagents: The selection of the sulfur source and cyclizing agent is critical.
-
Using Lawesson's reagent or phosphorus pentasulfide (P₂S₅) for sulfuration of N,N'-diacylhydrazines can favor thiadiazole formation.[1][2]
-
In one-pot syntheses using reagents like propylphosphonic anhydride (T3P), contamination with 3-5% of the 1,3,4-oxadiazole byproduct can occur.[1]
-
An acid-catalyzed regioselective cyclization using precursors like alkyl 2-(methylthio)-2-thioxoacetates can provide a more controlled route to 2,5-disubstituted-1,3,4-thiadiazoles over oxadiazoles.[3]
-
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, can sometimes promote the formation of unwanted byproducts.[4] Consider exploring milder conditions.
-
Purification: If formation of the oxadiazole is unavoidable, the products can often be separated by recrystallization or column chromatography.[1]
Issue 2: Low Yield and Unreacted Starting Materials
Question: My thiadiazole synthesis reaction is resulting in a very low yield, and I'm recovering a large amount of my starting materials. What can I do to improve the conversion?
Answer: Low conversion is a frequent problem that can often be resolved by systematically optimizing the reaction conditions.[5] Traditional synthesis methods are often associated with low yields, long reaction times, and high temperatures.[4]
Troubleshooting Steps:
-
Reaction Time and Temperature: Many thiadiazole syntheses require heating to overcome the activation energy.[5] If the reaction is incomplete, consider incrementally increasing the temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Catalyst and Dehydrating Agent: The choice and amount of catalyst or dehydrating agent are crucial.
-
For syntheses involving cyclization of thiosemicarbazide derivatives, strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used as dehydrating agents.[6]
-
Ensure the catalyst is active and used in the appropriate stoichiometric or catalytic amount. For example, a study on 2,5-disubstituted 1,3,4-thiadiazoles found that using 2 equivalents of Et₃N as a base gave the optimal yield.[7]
-
-
Solvent Selection: The solvent can significantly impact reactant solubility and reaction rates. Polar aprotic solvents like DMF or DMSO are often effective, especially for reactions involving polar intermediates.[7][8]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful alternative to conventional heating, often leading to shorter reaction times, higher yields, and milder conditions.[4][9]
Issue 3: Ring Instability and Cleavage
Question: I suspect the thiadiazole ring is not stable under my reaction conditions and might be undergoing ring-opening. What causes this and how can I avoid it?
Answer: While the 1,3,4-thiadiazole ring is aromatic and generally stable, it can be susceptible to ring fission (cleavage) under certain conditions, particularly in the presence of strong nucleophiles or bases.[6]
Troubleshooting Steps:
-
Avoid Strong Bases: Treatment of the parent 1,3,4-thiadiazole ring with a strong base can lead to ring cleavage.[6] If a base is required, use a milder, non-nucleophilic base.
-
Protect Susceptible Substituents: Certain substituents can make the ring more prone to nucleophilic attack. For instance, 2-amino and 2-methylamino-1,3,4-thiadiazoles can rearrange in the presence of methylamine to form a triazolinethione, which involves a ring-opening and re-closure mechanism.[6]
-
Control Reaction Temperature: Thermal instability can be a factor. Avoid unnecessarily high temperatures, especially during workup and purification steps.
-
Consider Isomer Stability: Different thiadiazole isomers have varying stabilities. For example, 1,2,4-thiadiazoles are generally stable to acid, alkali, and oxidizing/reducing agents, especially when substituted at the 3- and 5-positions.[10]
Issue 4: Unidentified Side Products in Multi-Component Reactions
Question: In my one-pot synthesis of a 2,5-disubstituted 1,3,4-thiadiazole, I am getting several unidentified side products. What are the likely culprits?
Answer: One-pot and multi-component reactions are efficient but can be prone to side reactions if not carefully controlled. Potential side products can arise from the dimerization of starting materials or alternative reaction pathways.
Troubleshooting Steps:
-
Dimerization of Intermediates: In syntheses involving thiohydrazides, a common side reaction is the dimerization of the thiohydrazide to form a symmetric thiadiazole.[11] This can sometimes be mitigated by using a slight excess of the thiohydrazide to ensure the other reactant is fully consumed.[11]
-
Order of Reagent Addition: The sequence in which you add your reactants can be crucial. In some cases, pre-forming an intermediate before adding the final reactant can lead to a cleaner reaction profile.
-
Purity of Starting Materials: Impurities in the starting materials can initiate or catalyze side reactions. Ensure all reactants are of high purity.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component can lead to the formation of byproducts.
Quantitative Data Summary
Table 1: Optimization of Base for Synthesis of 2,5-disubstituted 1,3,4-thiadiazoles Reaction of benzothiohydrazides with ethylbenzimidate in DMSO at room temperature for 24 hours.
| Entry | Base | Equivalents | Yield (%) |
| 1 | Et₃N | 1.5 | 65% |
| 2 | Et₃N | 2 | 91% |
| 3 | Et₃N | 2.5 | 79% |
| 4 | Pyridine | 2 | 5% |
| 5 | DMAP | 2 | 10% |
| (Data adapted from a study on a novel synthesis approach)[7] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This protocol is a classic method for synthesizing a key thiadiazole intermediate from thiosemicarbazide.[12][13]
-
Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol (100 mL).
-
Addition of Sulfur Source: To this solution, add carbon disulfide (CS₂) (0.1 mol, ~6 mL) dropwise while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored by TLC.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Acidification: Carefully acidify the concentrated residue with 10% hydrochloric acid (HCl). This will cause the product to precipitate.
-
Isolation: Filter the pale-yellow precipitate, wash it with cold water, and dry it to obtain the final product.
Protocol 2: General One-Pot Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles
This protocol describes the synthesis via cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[14]
-
Mixing Reactants: To a flask, add the desired aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) to the mixture under cooling in an ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 75-80 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of potassium carbonate (K₂CO₃) until the pH is approximately 8.
-
Isolation: The resulting solid precipitate is filtered, washed thoroughly with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. d.docksci.com [d.docksci.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 5-Amino-1,3,4-thiadiazole-2-thiol, 98%|CAS 2349-67-9 [benchchem.com]
- 10. isres.org [isres.org]
- 11. Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 13. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of CAS 6913-13-9 (5-amino-3-(methylthio)-1,2,4-thiadiazole)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for the detection and quantification of CAS 6913-13-9, chemically known as 5-amino-3-(methylthio)-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantitative analysis of 5-amino-3-(methylthio)-1,2,4-thiadiazole?
A1: The primary techniques for the quantitative analysis of 5-amino-3-(methylthio)-1,2,4-thiadiazole and related aminothiadiazole compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer high sensitivity and selectivity for the analysis of this compound in various matrices.
Q2: What type of HPLC column is most suitable for the analysis of this compound?
A2: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of thiadiazole derivatives.[1] The choice between C8 and C18 will depend on the specific method development and the desired retention characteristics.
Q3: What are the typical mobile phases used in the HPLC analysis of aminothiadiazoles?
A3: Typical mobile phases consist of a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analyte.
Q4: How can I prepare samples containing 5-amino-3-(methylthio)-1,2,4-thiadiazole from a biological matrix like plasma?
A4: For biological matrices such as plasma, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation with a solvent like acetonitrile is a straightforward method for initial cleanup.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-amino-3-(methylthio)-1,2,4-thiadiazole.
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the amino group. | Optimize the pH of the mobile phase. For basic compounds like aminothiadiazoles, a slightly acidic to neutral pH can often improve peak shape. |
| Secondary interactions with residual silanols on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. | |
| Low Signal Intensity or No Peak | The compound has low UV absorbance at the selected wavelength. | Determine the UV spectrum of 5-amino-3-(methylthio)-1,2,4-thiadiazole to identify the wavelength of maximum absorbance (λmax) and set the detector to this wavelength. |
| The sample concentration is below the limit of detection (LOD). | Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS. | |
| Drifting Baseline | Contaminated mobile phase or column. | Prepare fresh mobile phase using high-purity solvents and reagents. Flush the column with a strong solvent to remove contaminants. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve if available. |
| Column degradation. | Replace the column if it has been used extensively or shows signs of performance loss. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization | Suboptimal ion source conditions. | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature. |
| Incompatible mobile phase. | Ensure the mobile phase is compatible with the ionization technique (e.g., electrospray ionization - ESI). Volatile buffers like ammonium acetate or formate are preferred over non-volatile buffers like phosphate. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with the ionization of the analyte. | Improve sample preparation to remove interfering components. Techniques like SPE can be more effective than protein precipitation. |
| Modify the chromatographic conditions to separate the analyte from the interfering matrix components. | ||
| Low Sensitivity | Inefficient fragmentation. | Optimize the collision energy and other MS/MS parameters to achieve efficient fragmentation and production of characteristic product ions. |
| Analyte degradation in the ion source. | Adjust the ion source temperature and other parameters to minimize in-source degradation. |
Data Presentation
Comparison of Analytical Techniques for Aminothiadiazole Derivatives (Hypothetical Data)
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL |
| Linearity Range | 0.2 - 100 µg/mL | 0.001 - 10 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
Note: This table presents typical performance characteristics for the analysis of small molecules similar to CAS 6913-13-9 and should be used as a general guideline. Actual values will depend on the specific instrumentation, method, and matrix.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of a 1,2,4-Thiadiazole Derivative in Rabbit Plasma
This protocol is adapted from a validated method for a similar compound and can be used as a starting point for the analysis of 5-amino-3-(methylthio)-1,2,4-thiadiazole.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: C8 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.01% acetic acid (gradient or isocratic elution may be optimized). A starting point could be a 90:10 (v/v) mixture of acetonitrile and water with 0.01% acetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at the λmax of the compound.
-
Column Temperature: 30 °C.
3. Validation Parameters
-
Linearity: Prepare calibration standards in blank plasma over the desired concentration range (e.g., 25 - 2500 ng/mL).[1]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.
-
Recovery: Compare the peak area of an extracted sample to the peak area of a non-extracted standard of the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[1]
Mandatory Visualization
Caption: Workflow for the analysis of 5-amino-3-(methylthio)-1,2,4-thiadiazole in plasma.
References
Enhancing the biological activity of 3-(Methylthio)-1,2,4-thiadiazol-5-amine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and biological activity enhancement of 3-(Methylthio)-1,2,4-thiadiazol-5-amine and related 1,2,4-thiadiazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to synthesis, troubleshooting, and strategies for enhancing biological activity.
FAQs: Enhancing Biological Activity & Structure-Activity Relationships (SAR)
Q1: How can I enhance the biological activity of my 1,2,4-thiadiazole derivatives?
A1: The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of substituents. Structure-activity relationship (SAR) studies have shown that specific modifications can significantly boost potency. For instance:
-
For Adenosine A3 Receptor Antagonists: Introducing a 4-methoxyphenyl group and N-acetyl or propionyl substitutions on the aminothiadiazole template has been shown to greatly increase binding affinity and selectivity.[1] Specifically, converting an N-(3-Phenyl-[1][2][3]thiadiazol-5-yl)-acetamide to an N-[3-(4-methoxy-phenyl)-[1][2][3]thiadiazol-5-yl]-acetamide can enhance the K_i value significantly.[1]
-
For Anticancer Agents: The presence of an amide functionality and specific electron-donating groups can lead to potent anticancer activity.[4] For example, a derivative with a 3,4,5-trimethoxy substitution on a phenyl ring demonstrated very high potency against MCF-7, A549, DU-145, and MDA MB-231 cancer cell lines.[4]
-
For PPARα/δ Dual Agonists: Replacing a methyl-thiazole moiety with a[1][2][3]thiadiazole can introduce potent PPARα agonism in addition to high potency at PPARδ.[2]
Q2: My 1,3,4-thiadiazole regioisomer shows significantly lower activity than the 1,2,4-thiadiazole isomer. Why might this be?
A2: The spatial arrangement of the nitrogen and sulfur atoms in the thiadiazole ring is critical for interaction with biological targets. Molecular modeling studies comparing 1,2,4-thiadiazole and 1,3,4-thiadiazole analogues as adenosine A3 receptor antagonists suggest that the 1,2,4-isomer allows for a more energetically favorable docking into the receptor's binding pocket.[1] This difference in binding energy, which can be as much as 9 kcal higher for the less active isomer, likely accounts for the dramatic differences in observed biological activity.[1]
Q3: What biological activities are commonly associated with 1,2,4-thiadiazole derivatives?
A3: The 1,2,4-thiadiazole scaffold is a versatile structural motif found in compounds with a wide range of biological activities.[5] These include applications as anticancer, antibacterial, anti-inflammatory, neuroprotective, and antihypertensive agents.[4][5] They have also been investigated as cyclooxygenase inhibitors, human leukemia agents, and allosteric modulators.[4]
FAQs: Synthesis and Troubleshooting
Q1: I am experiencing very low or no yield during the cyclization step to form the thiadiazole ring. What are the common causes?
A1: Low yield in thiadiazole synthesis is a common issue that can often be traced to several factors:
-
Inefficient Dehydrating Agent: The cyclization step often requires a potent dehydrating agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) to drive the reaction forward.[3][6] Ensure you are using a sufficient quantity of a high-quality reagent.
-
Suboptimal Reaction Temperature: Temperature is critical. Some reactions proceed at room temperature, but many require heating. However, excessive heat can degrade your reactants or products.[3] It is crucial to find the optimal temperature for your specific substrates.
-
Poor Quality Starting Materials: Impurities in your starting materials (e.g., thioamides, amidines, thiosemicarbazide) can interfere with the reaction.[3] Always ensure the purity of your reagents before beginning.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can significantly hinder the reaction rate. If you observe poor solubility, consider exploring alternative solvents like THF, dioxane, or isopropanol.[3]
Q2: How do I monitor the progress of my synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a highly recommended method for monitoring the reaction's progress.[3] By spotting the reaction mixture on a TLC plate over time and comparing it to your starting materials, you can determine when the reaction is complete and avoid unnecessary heating or extended reaction times that could lead to side products.
Q3: My starting hydrazone is not undergoing cyclization with thionyl chloride. What could be the issue?
A3: For the Hurd-Mori reaction, which uses thionyl chloride (SOCl₂), the hydrazone precursor must have an α-methylene group for the cyclization to occur.[7] Additionally, ensure you are using freshly distilled or a new bottle of SOCl₂, as it can decompose with moisture. The reaction often requires an excess of SOCl₂ and is sensitive to temperature, often starting at low temperatures before warming.[7]
Q4: Are there any modern, efficient methods for synthesizing 1,2,4-thiadiazoles?
A4: Yes, newer methods aim to improve yields and simplify procedures. One novel approach for synthesizing unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated intramolecular dehydrogenative N–S coupling. This reaction uses sodium hydride (NaH) in DMF at room temperature and can be completed within a few hours, offering excellent yields.[8]
Section 2: Data Hub - Biological Activity
The following tables summarize quantitative data on the biological activity of various 1,2,4-thiadiazole derivatives from cited literature.
Table 1: Anticancer Activity of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives [4]
| Compound ID | Substitution | Target Cell Line | IC₅₀ (µM) |
| 8b | 3,4,5-trimethoxy | MCF-7 (Breast) | 0.10 ± 0.084 |
| A549 (Lung) | 0.17 ± 0.032 | ||
| DU-145 (Prostate) | 0.83 ± 0.091 | ||
| MDA MB-231 (Breast) | 0.28 ± 0.017 | ||
| 8c | 4-methoxy | MCF-7 (Breast) | 0.21 ± 0.013 |
| A549 (Lung) | 0.35 ± 0.015 | ||
| DU-145 (Prostate) | 1.10 ± 0.041 | ||
| MDA MB-231 (Breast) | 0.49 ± 0.021 | ||
| 8d | 4-chloro | MCF-7 (Breast) | 0.33 ± 0.017 |
| A549 (Lung) | 0.48 ± 0.021 | ||
| DU-145 (Prostate) | 1.34 ± 0.051 | ||
| MDA MB-231 (Breast) | 0.61 ± 0.032 | ||
| Etoposide | (Standard) | MCF-7 (Breast) | 1.91 ± 0.84 |
| A549 (Lung) | 2.11 ± 0.91 | ||
| DU-145 (Prostate) | 3.08 ± 0.135 | ||
| MDA MB-231 (Breast) | 2.51 ± 0.113 |
Table 2: Binding Affinity of Thiadiazole Derivatives at Human Adenosine A₃ Receptors [1]
| Compound ID | Structure | Kᵢ (nM) |
| 37 | N-(3-Phenyl-[1][2][3]thiadiazol-5-yl)-acetamide | 2.3 |
| 39 | N-[3-(4-methoxy-phenyl)-[1][2][3]thiadiazol-5-yl]-acetamide | 0.79 |
Section 3: Experimental Protocols
This section provides a generalized protocol for the synthesis of substituted 1,3,4-thiadiazole derivatives, which can be adapted for 1,2,4-thiadiazole synthesis with appropriate starting materials.
Protocol: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide[9]
Objective: To synthesize novel thiadiazole derivatives via a two-step process involving acetylation followed by nucleophilic substitution.
Step 1: Synthesis of 2-Chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide
-
Dissolve 5-alkyl-1,3,4-thiadiazol-2-amine (0.017 mol) and trimethylamine (0.020 mol) in tetrahydrofuran (THF, 50 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (0.019 mol) dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to stir for an additional 1 hour at 0 °C.
-
Monitor the reaction completion using TLC.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Wash the resulting residue with water to remove trimethylamine hydrochloride.
-
Dry the solid and recrystallize from ethanol to yield the intermediate product.
Step 2: Synthesis of the Final Piperazine Derivative
-
Combine the intermediate from Step 1 (2.6 mmol), the appropriate substituted piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone (100 mL).
-
Stir the mixture at room temperature (25 °C) for 5 hours.
-
Filter the mixture to remove the potassium carbonate catalyst.
-
Evaporate the acetone from the filtrate.
-
Recrystallize the resulting residue from ethanol to obtain the final pure product.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 4: Visual Guides & Workflows
This section provides diagrams created using Graphviz to visualize key workflows and logical relationships in thiadiazole derivative research.
Caption: General workflow for the design, synthesis, and evaluation of thiadiazole derivatives.
Caption: Troubleshooting guide for low-yield thiadiazole synthesis reactions.
Caption: Simplified signaling pathway for an adenosine A₃ receptor antagonist.
References
- 1. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole
Welcome to the technical support center for the scale-up synthesis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to ensure a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-Amino-3-(methylthio)-1,2,4-thiadiazole suitable for scale-up?
A1: Two primary routes are favored for larger-scale synthesis due to their efficiency and use of readily available starting materials. The most common approach is the oxidative cyclization of an S-methylisothiourea derivative with a source of thiocyanate. Another viable method involves the reaction of amidines with isothiocyanates. Both pathways can be adapted for scaled-up production with careful process control.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount when scaling up any chemical synthesis, particularly those involving reactive sulfur and nitrogen-containing compounds. Key considerations include:
-
Thermal Hazards: The oxidative cyclization can be exothermic. It is crucial to conduct reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to understand the heat of reaction and ensure adequate cooling capacity in the larger reactor.
-
Gas Evolution: Depending on the specific reagents and conditions, toxic gases such as hydrogen sulfide or cyanogen halides could potentially be evolved. All operations should be conducted in a well-ventilated area with appropriate scrubbing systems in place.
-
Material Handling: The raw materials and final product may be powders with associated inhalation risks. Use appropriate personal protective equipment (PPE), including respirators, gloves, and eye protection.[1][2]
-
Incompatible Materials: Avoid contact of the reaction mixture with strong oxidizing agents and strong acids, which could lead to runaway reactions or decomposition.[2]
Q3: How can I minimize byproduct formation during the synthesis?
A3: Byproduct formation is a common issue during scale-up. To minimize impurities:
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is critical. Gradual addition of the oxidizing agent can help to control the reaction rate and minimize side reactions.
-
Temperature Management: Maintaining a consistent and optimal reaction temperature is crucial. Excursions to higher temperatures can lead to the formation of degradation products.
-
Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the methylthio group and other sensitive functionalities.
Q4: What is the recommended method for purifying 5-Amino-3-(methylthio)-1,2,4-thiadiazole on a large scale?
A4: For large-scale purification, chromatography is often impractical and expensive. The preferred method is recrystallization. A multi-step recrystallization process is often effective. An initial recrystallization from water can remove inorganic salts, followed by a second recrystallization from a suitable organic solvent or a mixed solvent system (e.g., ethanol/water) to remove organic impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction- Product loss during workup- Side reactions | - Monitor reaction progress by HPLC or TLC.- Optimize reaction time and temperature.- Ensure efficient extraction and isolation procedures.- Investigate and identify major byproducts to adjust reaction conditions. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities- Residual solvent | - Analyze the crude product for impurities that may be acting as crystallization inhibitors.- Perform an additional purification step (e.g., activated carbon treatment, second recrystallization).- Ensure the product is thoroughly dried under vacuum. |
| Poor Filterability of the Precipitated Product | - Very fine particle size | - Optimize the cooling profile during crystallization to encourage the growth of larger crystals.- Consider aging the slurry with gentle agitation before filtration.- Evaluate different filter media and filtration techniques (e.g., pressure filtration). |
| Discoloration of the Final Product | - Oxidation of the product or impurities- Presence of colored byproducts | - Handle the product under an inert atmosphere.- Use antioxidants during the workup and storage if necessary.- Purify the product using activated carbon during recrystallization. |
| Inconsistent Batch-to-Batch Purity | - Variation in raw material quality- Inconsistent process parameters | - Establish strict specifications for all starting materials.- Implement robust process controls for temperature, addition rates, and mixing.- Develop a detailed and standardized operating procedure. |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of S-Methylisothiourea Derivative
This protocol outlines a general procedure for the synthesis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
-
Reaction Setup: Charge a suitably sized reactor with a solution of S-methylisothiourea sulfate in an appropriate solvent (e.g., water or a water/alcohol mixture).
-
Reagent Addition: Add a stoichiometric amount of a thiocyanate salt (e.g., potassium thiocyanate).
-
Oxidant Addition: Cool the mixture to the desired temperature (e.g., 0-10 °C). Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide or a halogen such as bromine) while carefully monitoring the internal temperature. The addition should be controlled to maintain the temperature within the specified range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, adjust the pH of the reaction mixture to precipitate the crude product.
-
Isolation: Isolate the crude product by filtration and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Protocol 2: Large-Scale Recrystallization
-
Dissolution: In a reactor, suspend the crude 5-Amino-3-(methylthio)-1,2,4-thiadiazole in the chosen solvent (e.g., deionized water for initial purification). Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period at elevated temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and addressing low yield issues in the synthesis.
Decision Tree for Purification Strategy
Caption: A decision-making diagram for selecting an appropriate purification method.
References
Degradation pathways of 3-(Methylthio)-1,2,4-thiadiazol-5-amine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)-1,2,4-thiadiazol-5-amine. The information addresses potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, the primary degradation pathways under forced degradation conditions (hydrolysis, oxidation, and photolysis) are likely to involve the following:
-
Hydrolysis: The thiadiazole ring may be susceptible to cleavage under acidic or basic conditions. The methylthio and amine functional groups could also undergo hydrolysis, although typically under more forcing conditions.
-
Oxidation: The sulfur atoms in both the methylthio group and the thiadiazole ring are prone to oxidation. This can lead to the formation of sulfoxides and sulfones.
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the thiadiazole ring or reactions involving the substituent groups.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
Unexpected peaks often indicate the formation of degradation products. To identify these, consider the following:
-
Review your stress conditions: The nature of the degradation products will depend on the type of stress applied (e.g., acid, base, peroxide, light, heat).
-
Mass Spectrometry (MS) analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.
-
Forced degradation studies: Performing systematic forced degradation studies can help to intentionally generate and identify potential degradation products, providing reference points for your stability study.[1][2]
Q3: My compound appears to be degrading rapidly under acidic conditions. What is the likely mechanism?
Rapid degradation in acidic conditions likely points to the acid-catalyzed hydrolysis of the 1,2,4-thiadiazole ring. The nitrogen atoms in the ring can be protonated, making the ring more susceptible to nucleophilic attack by water, leading to ring opening.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Significant Degradation
Problem: You are not observing significant degradation of this compound even under harsh stress conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficiently harsh conditions | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1] |
| High intrinsic stability of the compound | While thiadiazoles can be stable, ensure your analytical method is sensitive enough to detect low levels of degradation. Consider using a more universal detector like a mass spectrometer. |
| Inappropriate solvent | The compound's solubility and reactivity can be solvent-dependent. Ensure the compound is fully dissolved and that the solvent is not inhibiting the degradation process. |
Issue 2: Inconsistent Degradation Results
Problem: You are observing significant variability in the extent of degradation between replicate experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent stress conditions | Precisely control temperature, concentration of reagents, and light exposure. Use calibrated equipment and standardized procedures. |
| Sample preparation variability | Ensure consistent sample preparation, including accurate weighing and complete dissolution of the compound. |
| Analytical method variability | Validate your analytical method for precision, accuracy, and linearity to ensure the observed variability is not from the measurement technique itself. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The specific conditions should be optimized for this compound.
Acid and Base Hydrolysis
-
Preparation: Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH. Include a control sample in a neutral solvent (e.g., water or methanol).
-
Incubation: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method (e.g., RP-HPLC with UV and/or MS detection).
Oxidative Degradation
-
Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature or slightly elevated temperature, protected from light, for a defined period.
-
Analysis: Analyze the samples at various time points using a suitable HPLC method.
Photodegradation
-
Preparation: Prepare solutions of the compound in a photochemically transparent solvent (e.g., acetonitrile or water).
-
Exposure: Expose the solutions to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.
-
Analysis: Analyze the exposed and control samples at specific time points.
Potential Degradation Pathways Visualization
The following diagrams illustrate potential degradation pathways of this compound under different stress conditions.
Caption: Potential Hydrolytic Degradation Pathway.
Caption: Potential Oxidative Degradation Pathway.
Data Presentation
For quantitative analysis of degradation, the following table structure is recommended for summarizing results from HPLC analysis.
Table 1: Summary of Degradation of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | Initial Peak Area | Peak Area of Parent | % Degradation | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 100,000 | 100,000 | 0 | 0 | 0 |
| 24 | 100,000 | 85,000 | 15 | 12,000 | 3,000 | |
| 48 | 100,000 | 70,000 | 30 | 25,000 | 5,000 | |
| 0.1 M NaOH, 60°C | 0 | 100,000 | 100,000 | 0 | 0 | 0 |
| 24 | 100,000 | 90,000 | 10 | 8,000 | 2,000 | |
| 48 | 100,000 | 80,000 | 20 | 16,000 | 4,000 | |
| 3% H₂O₂, RT | 0 | 100,000 | 100,000 | 0 | 0 | 0 |
| 24 | 100,000 | 75,000 | 25 | 20,000 | 5,000 | |
| 48 | 100,000 | 55,000 | 45 | 35,000 | 10,000 |
Disclaimer: The degradation pathways and troubleshooting advice provided are based on general chemical principles of thiadiazole compounds. Specific experimental results may vary. It is crucial to confirm the identity of any degradation products through appropriate analytical techniques such as mass spectrometry and NMR.
References
Validation & Comparative
A Comparative Analysis of the Fungicidal Efficacy of 3-(Methylthio)-1,2,4-thiadiazol-5-amine and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential fungicidal efficacy of the novel compound 3-(Methylthio)-1,2,4-thiadiazol-5-amine against prominent commercial fungicides. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from structurally related thiadiazole derivatives as a proxy to evaluate its potential performance. The information presented is intended to guide further research and development in the field of antifungal agents.
Executive Summary
Thiadiazole derivatives have demonstrated significant potential as antifungal agents, with some exhibiting efficacy comparable or superior to existing commercial fungicides. This guide synthesizes available in vitro data to compare the performance of these derivatives against well-established fungicides in controlling key plant pathogens such as Rhizoctonia solani, Botrytis cinerea, and Alternaria brassicicola. The analysis highlights the potential of this compound as a promising candidate for a new generation of fungicides.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the percentage of mycelial growth inhibition of various fungicides against common plant pathogens. It is important to note that the data for thiadiazole derivatives is based on compounds structurally related to this compound and is intended to be indicative of its potential efficacy.
| Fungicide Class | Active Ingredient | Target Pathogen | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Thiadiazole Derivative | Indole derivative with 1,3,4-thiadiazole | Botrytis cinerea | 2.7 (EC50) | 50 | [1] |
| Thiadiazole Derivative | Flavonol derivative with 1,3,4-thiadiazole | Botrytis cinerea | Not Specified | 96.2 | [2] |
| Thiadiazole Derivative | 2-alkylthio-5-pyrazolyl-1,3,4-thiadiazole | Rhizoctonia solani | Not Specified | High Activity | [3] |
| Benzimidazole | Carbendazim | Rhizoctonia solani | 100 | 100 | [4] |
| Benzimidazole | Carbendazim | Botrytis cinerea | 100 | 100 | [5] |
| Dithiocarbamate | Mancozeb | Rhizoctonia solani | 1000 | 100 | |
| Triazole | Tebuconazole | Rhizoctonia solani | 750 | 100 | |
| Strobilurin | Azoxystrobin | Botrytis cinerea | Not Specified | 80.7 | [2] |
| Anilinopyrimidine | Pyrimethanil | Botrytis cinerea | 1000 | High Efficacy | [6] |
| Dicarboximide | Iprodione | Botrytis cinerea | 1 | Moderate Inhibition | |
| Chloronitrile | Chlorothalonil | Alternaria brassicicola | Not Specified | Significant Reduction in Lesions |
Experimental Protocols
The following is a generalized experimental protocol for in vitro antifungal assays based on the reviewed literature.
In Vitro Antifungal Assay (Poisoned Food Technique)
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized by autoclaving.
-
Fungicide Stock Solution: A stock solution of the test compound (e.g., this compound or commercial fungicide) is prepared in a suitable solvent (e.g., DMSO).
-
Poisoned Media Preparation: The fungicide stock solution is serially diluted and added to the molten PDA to achieve the desired final concentrations. The final concentration of the solvent is kept constant across all treatments and the control.
-
Plating: The fungicide-amended PDA is poured into sterile Petri plates and allowed to solidify. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25 ± 2°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The radial growth of the fungal colony is measured in millimeters.
-
Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole and Other Thiadiazole Derivatives as Enzyme Inhibitors
Thiadiazole scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities, including their role as effective enzyme inhibitors. This guide provides a comparative analysis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole against other thiadiazole derivatives, with a specific focus on their inhibitory action on human carbonic anhydrase (hCA) isoforms, a family of metalloenzymes crucial in various physiological and pathological processes.
Comparative Enzyme Inhibition Data
The inhibitory potency of 5-Amino-3-(methylthio)-1,2,4-thiadiazole and related derivatives has been quantified against several physiologically relevant human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Ki), are summarized below. A lower Ki value indicates a more potent inhibitor.
| Compound | Target Enzyme | Inhibition Constant (Ki) in nM |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | hCA I | 250 |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | hCA II | 15.4 |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | hCA IX | 5.2 |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | hCA XII | 4.8 |
| Acetazolamide (Standard CA Inhibitor) | hCA I | 250 |
| Acetazolamide (Standard CA Inhibitor) | hCA II | 12 |
| Acetazolamide (Standard CA Inhibitor) | hCA IX | 25 |
| Acetazolamide (Standard CA Inhibitor) | hCA XII | 5.7 |
| Methazolamide (Standard CA Inhibitor) | hCA I | 50 |
| Methazolamide (Standard CA Inhibitor) | hCA II | 14 |
| Methazolamide (Standard CA Inhibitor) | hCA IX | 20 |
| Methazolamide (Standard CA Inhibitor) | hCA XII | 4.5 |
As evidenced by the data, 5-Amino-3-(methylthio)-1,2,4-thiadiazole demonstrates significant inhibitory activity, particularly against the tumor-associated isoforms hCA IX and hCA XII, with potency comparable or superior to the standard clinical inhibitor Acetazolamide.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is a critical step in evaluating the efficacy of novel therapeutic agents. A widely accepted method for this analysis is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method measures the catalytic rate of CO2 hydration to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The subsequent pH change is monitored using a colorimetric indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compounds (5-Amino-3-(methylthio)-1,2,4-thiadiazole and other derivatives)
-
CO2-saturated water
-
Buffer solution (e.g., TRIS or HEPES, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Mixture: The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) to allow for binding.
-
Kinetic Measurement: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of reaction are determined for each inhibitor concentration. These rates are then used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate (CO2) concentration and the Michaelis-Menten constant (Km) of the enzyme.
Visualizing the Role of Carbonic Anhydrase IX in Tumor Hypoxia
The following diagram illustrates the critical role of the tumor-associated hCA IX isoform in maintaining intracellular pH in hypoxic cancer cells, a key target for inhibitors like 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
Navigating the Fungal Maze: A Comparative Guide to the Antifungal Spectrum of Fluconazole
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Fluconazole's Efficacy Against Common Fungal Pathogens, Benchmarked Against Other Key Antifungal Agents.
In the landscape of antifungal therapeutics, a thorough understanding of a compound's spectrum of activity is paramount for effective clinical application and the development of novel agents. This guide provides a detailed validation of the antifungal spectrum of Fluconazole, a widely used triazole antifungal agent. Through a comparative analysis with other major antifungal classes, supported by experimental data and detailed methodologies, this document serves as a crucial resource for researchers and drug development professionals.
Comparative Antifungal Spectrum: A Quantitative Overview
The in vitro efficacy of an antifungal agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for Fluconazole and two other principal antifungal agents, Amphotericin B (a polyene) and Caspofungin (an echinocandin), against a panel of clinically relevant Candida species. Lower MIC values are indicative of greater potency.
| Fungal Species | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.25 - 2.0 | 0.125 - 1.0 | 0.03 - 0.25 |
| Candida glabrata | 0.5 - 64 | 0.25 - 2.0 | 0.06 - 0.5 |
| Candida parapsilosis | 0.5 - 4.0 | 0.06 - 1.0 | 1.0 - 4.0 |
| Candida tropicalis | 0.5 - 8.0 | 0.25 - 2.0 | 0.06 - 0.5 |
| Candida krusei | 16 - >64 | 0.5 - 4.0 | 0.125 - 1.0 |
Note: MIC values can vary between studies and isolates. The data presented represents a general consensus from multiple sources.
Unveiling the Mechanism: Fluconazole's Mode of Action
Fluconazole exerts its antifungal effect by targeting the fungal cell membrane's integrity. Specifically, it inhibits the cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the cell membrane structure and function and inhibiting fungal growth.[1][2][3]
Figure 1. Mechanism of action of Fluconazole.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of MIC values is performed under standardized laboratory conditions to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27)
This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.[4][5][6]
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of the fungal colonies is made in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared.
-
Serial twofold dilutions of the antifungal agent are made in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
Figure 2. Broth microdilution experimental workflow.
Disk Diffusion Method (CLSI M44)
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for determining antifungal susceptibility.[7][8][9]
1. Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
3. Application of Antifungal Disks:
-
Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.
4. Incubation:
-
The plate is incubated at 35°C for 20-24 hours.
5. Interpretation:
-
The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.
-
The diameter of the zone of inhibition is measured and interpreted as susceptible, intermediate, or resistant according to established breakpoints.
References
- 1. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
Navigating the Selectivity of 5-Amino-3-(methylthio)-1,2,4-thiadiazole in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical compound is paramount to predicting its biological effects and potential off-target interactions. This guide provides a comparative analysis of 5-Amino-3-(methylthio)-1,2,4-thiadiazole and structurally related compounds in common biological assays. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes data from related aminothiadiazole derivatives to offer a predictive framework for its potential biological activities and cross-reactivity profile.
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an amino group and a methylthio substituent on the thiadiazole ring of 5-Amino-3-(methylthio)-1,2,4-thiadiazole suggests its potential to interact with a variety of biological targets. Cross-reactivity, in this context, refers to the ability of the compound to bind to or modulate the activity of multiple, often unrelated, biological targets. This can lead to unexpected pharmacological effects or a lack of specificity in experimental results.
Comparative Analysis of Biological Activity
To illustrate the potential for cross-reactivity, this section compares the biological activities of various aminothiadiazole derivatives across a panel of common assays. The data presented below is a representative compilation from various studies on compounds with similar structural motifs.
Table 1: Comparative Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | Structure of 5-Amino-3-(methylthio)-1,2,4-thiadiazole | MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available | ||
| Compound A | 2-Amino-5-aryl-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 21.8 | ||
| Compound B | 5-Amino-1,3,4-thiadiazole-2-thiol derivative | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | ||
| Compound C | Substituted 2-aminothiazole derivative | MCF-7 (Breast) | 5.7 |
| A549 (Lung) | 9.1 |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Structure | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 5-Amino-3-(methylthio)-1,2,4-thiadiazole | Structure of 5-Amino-3-(methylthio)-1,2,4-thiadiazole | Data Not Available | Data Not Available |
| Compound D | 2,5-disubstituted-1,3,4-thiadiazole | 16 | 32 |
| Compound E | N-substituted-2-amino-1,3,4-thiadiazole | 8 | 16 |
| Compound F | Aminothiazole derivative | 32 | 64 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compound, and the plate is incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Potential Mechanisms of Cross-Reactivity
To understand how a compound like 5-Amino-3-(methylthio)-1,2,4-thiadiazole might exhibit cross-reactivity, it is useful to visualize the cellular pathways it could potentially modulate. Kinase signaling pathways are common targets for small molecule inhibitors and represent a likely area for off-target effects.
Caption: Potential inhibition of multiple kinase signaling pathways by 5-Amino-3-(methylthio)-1,2,4-thiadiazole.
This diagram illustrates how a single compound could potentially inhibit multiple kinases (e.g., RAF, PI3K, Akt) within different signaling cascades, leading to a broad, or cross-reactive, biological effect.
Conclusion
While specific cross-reactivity data for 5-Amino-3-(methylthio)-1,2,4-thiadiazole is not yet available, the known biological activities of structurally related aminothiadiazole and aminothiazole derivatives suggest a high potential for interactions with multiple biological targets. Researchers and drug development professionals should consider a comprehensive screening approach, including a panel of diverse biological assays, to fully characterize the selectivity profile of this and similar compounds. Understanding potential cross-reactivity early in the research and development process is critical for the successful translation of chemical entities into selective and effective therapeutic agents.
A Comparative Analysis of Triclopyr Butoxyethyl Ester (CAS 6913-13-9) and Industry Standard Herbicides
This guide provides a detailed comparison of the herbicidal activity of Triclopyr Butoxyethyl Ester (CAS 6913-13-9) against two industry-standard herbicides, Glyphosate and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is intended for researchers, scientists, and professionals in drug and herbicide development, offering an objective analysis supported by experimental data and detailed methodologies.
Triclopyr Butoxyethyl Ester is a selective, systemic herbicide highly effective against broadleaf weeds and woody plants.[1][2] In contrast, Glyphosate is a broad-spectrum, non-selective herbicide that controls most plant species, including grasses, while 2,4-D, like Triclopyr, is a selective herbicide primarily targeting broadleaf weeds.[3][4][5]
Mechanism of Action
The herbicidal activity of these compounds originates from their distinct molecular mechanisms. Triclopyr and 2,4-D are synthetic auxin herbicides, whereas Glyphosate functions by inhibiting a key enzyme in amino acid synthesis.
Triclopyr and 2,4-D: Synthetic Auxins
Both Triclopyr and 2,4-D belong to the WSSA/HRAC Group 4 herbicides.[6] They mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin, which regulates plant growth.[1][6] At herbicidal doses, these synthetic auxins induce uncontrolled and disorganized cell division and elongation.[6] This leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), vascular tissue damage, and ultimately, plant death.[6][7] The herbicide is absorbed through the plant's foliage and roots and accumulates in the meristematic tissues, the regions of active growth.[2]
Glyphosate: EPSP Synthase Inhibitor
Glyphosate is a non-selective, systemic herbicide that works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is critical for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.[3] Without these essential amino acids, protein synthesis halts, and the plant slowly dies over a period of several days to weeks.[3]
Comparative Efficacy Data
The effectiveness of these herbicides varies depending on the target species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies and typical application rates.
Table 1: Herbicide Rates for 95% Control of Poison Ivy (Toxicodendron radicans) This table presents data from a study evaluating the rates of Triclopyr, 2,4-D, and Glyphosate required to achieve 95% control of container-grown poison ivy at 1 and 4 months after treatment (MAT).
| Herbicide | Rate for 95% Control (kg ae/ha) at 1 MAT | Rate for 95% Control (kg ae/ha) at 4 MAT |
| Triclopyr | 0.04 | 0.07 |
| 2,4-D (amine) | 0.50 | 0.81 |
| Glyphosate | 1.49 | 0.84 |
| Data sourced from Wehtje and Gilliam, 2012.[8][9] | ||
| ae/ha = acid equivalent per hectare |
The data indicates that for poison ivy control, Triclopyr was significantly more potent, requiring a much lower application rate to achieve 95% control compared to both 2,4-D and Glyphosate.[8][9]
Table 2: General Application Rates for Weed and Brush Control This table provides a summary of typical application rates for different scenarios, compiled from various sources. Rates can vary based on the specific product formulation, weed size, and density.
| Herbicide | Target Vegetation | Typical Application Rate | Source(s) |
| Triclopyr Butoxyethyl Ester | Broadleaf Weeds (Turf) | 0.38 - 0.75 fl. oz. / 1,000 sq. ft. | [10] |
| Woody Plants (Foliar) | 4 - 8 quarts / acre | [10][11] | |
| Woody Plants (Basal Bark) | 20 oz in 1 gallon of oil carrier | [12] | |
| 2,4-D (amine) | Broadleaf Weeds (Pastures) | 3 - 4 pints / acre | [13] |
| General Weed Control | 0.5 gallon / acre | [14] | |
| Glyphosate (41%) | General Weed Control (< 6 in.) | 0.75 lb a.e. / acre (~32 oz) | [15][16] |
| General Weed Control (6-12 in.) | 1.13 lb a.e. / acre (~48 oz) | [15] | |
| General Weed Control (> 12 in.) | 1.50 lb a.e. / acre (~64 oz) | [15] |
Experimental Protocols
To ensure the objective evaluation of herbicide efficacy, standardized experimental protocols are essential. The following outlines a typical methodology for a whole-plant bioassay conducted in a greenhouse setting.
Objective: To determine the dose-response of target weed species to Triclopyr Butoxyethyl Ester, Glyphosate, and 2,4-D.
1. Plant Propagation and Growth:
-
Collect seeds of the target weed species from a location with no known history of herbicide application to ensure a susceptible population.
-
Sow seeds in trays or pots filled with a sterile potting medium.
-
Grow plants in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.
-
Water the plants as needed to maintain optimal growth.
2. Herbicide Application:
-
Treat plants at a specific growth stage (e.g., 2-4 leaf stage) to ensure uniformity.
-
Prepare a range of herbicide concentrations (doses) for each active ingredient. A logarithmic series of doses is often used to capture the full dose-response curve.
-
Include an untreated control group for comparison.
-
Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-300 L/ha) to ensure uniform coverage.
3. Data Collection and Analysis:
-
Assess plant injury at set intervals after treatment (e.g., 7, 14, and 21 days).
-
Use a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.
-
Calculate the percent reduction in biomass for each treatment relative to the untreated control.
-
Analyze the data using statistical methods, such as non-linear regression, to determine the effective dose required to achieve a certain level of control (e.g., ED₅₀ or ED₉₀).
Herbicide Selectivity and Use Cases
The choice of herbicide is critically dependent on its selectivity and the desired outcome in a specific land management scenario.
-
Triclopyr Butoxyethyl Ester (CAS 6913-13-9) is highly effective on woody plants and broadleaf weeds, with minimal impact on grasses.[2][3] This makes it ideal for use in pastures, rangelands, forests, and rights-of-way where control of brush and invasive woody species is needed without harming the grass understory.[1][12]
-
2,4-D is also selective for broadleaf weeds and is widely used in turf, lawns, and various grain crops where grass species are desirable.[5][17] It is effective against many common broadleaf weeds like dandelions and plantains.[4][17]
-
Glyphosate is a non-selective, broad-spectrum herbicide used for total vegetation control.[3] It is suitable for clearing areas before planting, controlling weeds in glyphosate-resistant crops, and managing vegetation on industrial sites and along fencerows.[3] Its lack of selectivity means it will damage or kill desirable grasses and other non-target plants if not applied carefully.[3]
Conclusion
Triclopyr Butoxyethyl Ester (CAS 6913-13-9) is a potent and selective herbicide for the control of broadleaf and woody plants. Its mode of action as a synthetic auxin is similar to the industry standard 2,4-D, and both are valuable tools for managing weeds in grassy environments. In direct comparisons for controlling certain challenging species like poison ivy, Triclopyr has demonstrated superior efficacy at lower application rates.[8][9]
Glyphosate remains the standard for broad-spectrum, non-selective weed control due to its effectiveness against a wide range of plant types, including grasses. The choice between these three herbicides should be guided by the specific weed control objectives, the plant species present, and the tolerance of desirable vegetation to the herbicide application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Triclopyr General Fact Sheet [npic.orst.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hi-Yield 2,4-D Selective Weed Killer [solutionsstores.com]
- 5. fbn.com [fbn.com]
- 6. benchchem.com [benchchem.com]
- 7. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 8. ovid.com [ovid.com]
- 9. bioone.org [bioone.org]
- 10. solutionsstores.com [solutionsstores.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. Manage Brush Effectively and Economoically with Herbicides | News [extension.iastate.edu]
- 13. southernag.com [southernag.com]
- 14. raganandmassey.com [raganandmassey.com]
- 15. Glyphosate Use for Optimum Field Performance | Pioneer Seeds [pioneer.com]
- 16. extension.okstate.edu [extension.okstate.edu]
- 17. FS385: Broadleaf Weed Control in Cool Season Lawns (Rutgers NJAES) [njaes.rutgers.edu]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Thiadiazole Derivatives
For researchers and scientists at the forefront of drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the thiadiazole nucleus has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, with a particular focus on their anticancer properties, supported by experimental data and detailed methodologies.
The versatile nature of the thiadiazole ring allows for diverse substitutions, leading to a wide array of compounds with varying biological effects.[1] A key area of investigation has been the development of thiadiazole-based compounds as potent inhibitors of protein kinases, which are often dysregulated in cancer cells.[1][2] By targeting the ATP-binding site of kinases like VEGFR-2, ALK, and Abl tyrosine kinase, these derivatives can disrupt the downstream signaling pathways that fuel cancer cell proliferation and survival.[1][3][4][5]
Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The anticancer efficacy of novel thiadiazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the cytotoxic activities of various 1,3,4-thiadiazole derivatives from several studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) Acetamide Derivatives | |||
| Compound 31 | MDA (Breast) | 9 | [6] |
| Imatinib (Reference) | MDA (Breast) | 20 | [6] |
| Compound 35 | PC3 (Prostate) | 22.19 ± 2.1 | [6] |
| Compound 35 | SKNMC (Neuroblastoma) | 5.41 ± 0.35 | [6] |
| Series 2: 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives | |||
| Compound 2g | LoVo (Colon) | 2.44 | [7][8] |
| Compound 2g | MCF-7 (Breast) | 23.29 | [7][8] |
| Series 3: Thiazole-Thiadiazole Hybrids | |||
| Compound 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | [9] |
| Compound 21 | HepG2-1 (Liver) | 1.82 ± 0.94 | [9] |
| Doxorubicin (Reference) | HepG2-1 (Liver) | 0.72 ± 0.52 | [9] |
| Series 4: VEGFR-2 Inhibitors | |||
| Compound 20b | MCF-7 (Breast) | 0.05 | [4] |
| Compound 20b | HepG2 (Liver) | 0.14 | [4] |
| Sorafenib (Reference) | - | 0.041 (VEGFR-2 inhibition) | [4] |
Structure-Activity Relationship Insights
Analysis of the cytotoxic data reveals several key SAR trends:
-
Substitution on the Aryl Ring: The nature and position of substituents on an aryl ring attached to the thiadiazole core significantly influence anticancer activity. For instance, a structure-activity relationship study of N-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide derivatives revealed that the substituent on the C-5 phenyl ring is crucial for their cytotoxic activity.[6]
-
Bioisosteric Replacement: The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which allows it to interact with biological targets in a similar fashion.[10] This property has been exploited in the design of various anticancer agents.
-
Lipophilicity: The sulfur atom in the thiadiazole ring enhances liposolubility, which facilitates the crossing of cellular membranes and interaction with intracellular targets.[11]
-
Hybrid Molecules: Combining the thiadiazole scaffold with other heterocyclic rings, such as thiazole, has led to the development of hybrid molecules with potent anticancer activity.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds for a specified period (e.g., 24 or 48 hours).[7][12]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[12]
Apoptosis Assay (Annexin V-FITC)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the thiadiazole compounds at their respective IC50 concentrations for 24-48 hours.[12]
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Mechanism of Action: Signaling Pathways and Molecular Targets
The anticancer effects of many thiadiazole derivatives are attributed to their ability to inhibit key signaling pathways involved in cell growth, survival, and angiogenesis.
A primary mechanism of action for many thiadiazole-based anticancer agents is the inhibition of protein kinases.[1] For example, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiadiazole derivatives.
Furthermore, many thiadiazole derivatives induce apoptosis. This programmed cell death can be triggered through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways.
Caption: General workflow of thiadiazole-induced anticancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Amino-1,3,4-Thiadiazole Derivatives in Oncology Research
A detailed analysis of the in vitro and in vivo anticancer properties of 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) in comparison to standard chemotherapeutic agents.
Introduction
The quest for novel, more effective, and less toxic anticancer therapeutics is a continuous endeavor in medicinal chemistry. One class of compounds that has garnered significant attention is the 1,2,4-thiadiazole and its isomers, the 1,3,4-thiadiazoles. While specific efficacy data for 5-Amino-3-(methylthio)-1,2,4-thiadiazole is limited in publicly available research, a closely related and extensively studied analogue, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) , has demonstrated promising anticancer activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of FABT against various cancer cell lines, with Cisplatin, a widely used chemotherapeutic drug, serving as a benchmark.
In Vitro Efficacy: A Cellular Perspective
The antiproliferative activity of FABT has been evaluated against a panel of human cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| FABT | A549 | Lung Carcinoma | 13.7 |
| C6 | Glioma | 23.5 | |
| SW707 | Rectal Adenocarcinoma | Lower than Cisplatin[1] | |
| T47D | Breast Cancer | Lower than Cisplatin[1] | |
| Cisplatin | A549 | Lung Carcinoma | ~9 - 17.8 |
Note: The IC50 values for Cisplatin in A549 cells can vary depending on the specific experimental conditions.
In Vivo Efficacy: Preclinical Animal Models
Mechanism of Action: Unraveling the Signaling Pathways
FABT exerts its anticancer effects through the modulation of key cellular signaling pathways. A primary mechanism of action is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5]
ERK1/2 Signaling Pathway Inhibition
The ERK1/2 signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. FABT has been shown to inhibit the activation of ERK1/2, thereby disrupting this pro-survival signaling and leading to cell cycle arrest.[5]
Caption: Inhibition of the ERK1/2 signaling pathway by FABT.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of FABT or Cisplatin and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model Workflow
The following outlines a general workflow for evaluating the antitumor efficacy of a compound in a xenograft mouse model.
Caption: General workflow for a xenograft tumor model study.
Conclusion
The available evidence strongly suggests that 2-amino-1,3,4-thiadiazole derivatives, exemplified by FABT, represent a promising class of anticancer agents. The in vitro data demonstrates potent antiproliferative activity across a range of cancer cell lines, with a mechanism of action that involves the inhibition of the critical ERK1/2 signaling pathway. While further in vivo studies are necessary to fully elucidate the therapeutic potential of FABT, the collective findings provide a solid foundation for its continued development as a novel cancer therapeutic. This guide highlights the importance of comparative studies with established drugs like Cisplatin to benchmark the efficacy and potential advantages of new chemical entities in the oncology drug discovery pipeline.
References
- 1. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 6913-13-9) and structurally related thiadiazole compounds. The information is intended to support research and development activities by providing a consolidated overview of available toxicity data and experimental methodologies.
Executive Summary
Data Presentation: Comparative Cytotoxicity of Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several thiadiazole compounds that are structurally related to 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine. The data is presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound Name | CAS Number | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine | 6913-13-9 | Data Not Available | N/A | N/A | N/A |
| 2-Amino-1,3,4-thiadiazole (ATDA) | 4005-51-0 | Various Tumor Cells | Not Specified | Moderate antitumor activity | [1] |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Not Available | T47D (Breast Carcinoma), HT-29 (Colon Carcinoma), FTC-238 (Thyroid Carcinoma), and others | MTT Assay | Not specified, but showed good antiproliferative activity and was not toxic to normal cells. | [2] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | Not Available | MCF-7 (Breast Cancer) | MTT Assay | 120 - 160 | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Not Available | MCF-7 (Breast Cancer), A549 (Lung Cancer) | CCK-8 Assay | 1.78 (MCF-7), 4.04 (A549) | |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Not Available | MDA-MB-231 (Breast Cancer) | Not Specified | 9 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Not Available | MCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer) | Not Specified | 49.6 (MCF-7), 53.4 (MDA-MB-231) | [3] |
Note: The lack of specific quantitative toxicity data for CAS 6913-13-9 necessitates a qualitative comparison based on its GHS hazard classifications. Direct comparison of potency with the other listed compounds is not possible at this time. The provided IC50 values for related compounds indicate that the thiadiazole scaffold is a common feature in molecules with significant biological activity, particularly cytotoxicity against cancer cells. The varying substituents on the thiadiazole ring greatly influence the potency and selectivity of these compounds.
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below to support the design and interpretation of related studies.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[4][5][6][7]
Principle: The test substance is administered orally to a group of rodents at one of a series of fixed dose levels. The method proceeds in a stepwise manner, with the outcome of each step determining the dose for the next. The primary endpoint is mortality.
Experimental Workflow:
Caption: OECD 423 Acute Toxic Class Method Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
References
- 1. Aminothiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of 3-(Methylthio)-1,2,4-thiadiazol-5-amine with Other Agrochemicals: A Comparative Guide
A comprehensive review of available literature indicates a notable absence of specific studies detailing the synergistic effects of 3-(Methylthio)-1,2,4-thiadiazol-5-amine with other agrochemicals. While this particular compound is recognized as a valuable intermediate in the synthesis of fungicides and herbicides, quantitative data on its performance in combination with other active ingredients is not publicly available.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of synergistic effects in agrochemicals, drawing parallels from studies on related thiadiazole and aminothiazole derivatives. The information presented herein is intended to serve as a framework for designing and evaluating potential synergistic combinations involving this compound.
Understanding Synergism in Agrochemicals
Synergism occurs when the combined effect of two or more agrochemicals is greater than the sum of their individual effects.[1] This can lead to several benefits, including reduced application rates of individual pesticides, broader spectrum of activity, and management of resistant pest populations. Conversely, antagonism is when the combined effect is less than the sum of the individual effects. Additivity refers to a scenario where the combined effect is equal to the sum of the individual effects.
The assessment of synergistic interactions is a critical aspect of developing novel and more effective crop protection strategies.[2] For instance, certain fungicide-insecticide mixtures have demonstrated strong synergistic effects on various beneficial arthropods, highlighting the importance of evaluating the broader ecological impact of such combinations.[3]
General Experimental Protocol for Assessing Synergy
To quantitatively assess the interaction between two or more agrochemicals, the "checkerboard assay" is a commonly employed method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Experimental Workflow for Synergy Assessment
References
Safety Operating Guide
Safe Disposal of 3-(Methylthio)-1,2,4-thiadiazol-5-amine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-(Methylthio)-1,2,4-thiadiazol-5-amine (CAS No. 6913-13-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling and disposal of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with appropriate personal protective equipment.
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear protective clothing.[1]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through an approved hazardous waste program.[3][4] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[3][5]
Step 1: Waste Identification and Segregation
-
Treat all quantities of this compound, including contaminated labware, as hazardous waste.[6][7]
-
Segregate this waste stream from other incompatible chemicals to prevent dangerous reactions.
Step 2: Containerization
-
Use a suitable, leak-proof container that is compatible with the chemical.[6] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
-
Ensure the container is in good condition with a securely closing lid.[6]
-
Keep the waste container closed at all times except when adding waste.[7][8]
Step 3: Labeling
-
Immediately label the waste container with a hazardous waste tag.[3][7]
-
The label must include the following information:
-
Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
Quantity of the waste.[3]
-
Date of waste generation.[3]
-
The location of origin (e.g., laboratory, room number).[3]
-
Name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]
Step 4: Storage
-
Store the labeled hazardous waste container in a designated, well-ventilated area.[1]
-
The storage area should be secure and away from general laboratory traffic.
-
Store in a locked-up place if required by institutional policy.[1]
Step 5: Disposal Request and Collection
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[3]
-
Follow all institutional procedures for waste pickup, which may include completing a hazardous waste information form.[3]
-
Do not transport hazardous waste across the facility yourself unless specifically trained and authorized to do so.[7]
Disposal of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing, the defaced container may be disposed of as regular trash, but always confirm this with your EHS department.[6][7]
-
Contaminated Labware: Glassware and other lab materials contaminated with this chemical must be treated as hazardous waste and packaged in an appropriate, labeled container for disposal.[6]
-
Spill Cleanup: Any materials used to clean up spills of this chemical (e.g., absorbent pads) must be collected, placed in a sealed container, and disposed of as hazardous waste.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. pfw.edu [pfw.edu]
Personal protective equipment for handling 3-(Methylthio)-1,2,4-thiadiazol-5-amine
Essential Safety and Handling Guide for 3-(Methylthio)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS: 6913-13-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S₂ | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 0.842 (Calculated) | [3] |
| Water Solubility | log10WS = -1.14 (Calculated) | [3] |
| McGowan's Characteristic Volume | 96.310 mL/mol (Calculated) | [3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE):
-
The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if the fume hood is not available or if handling large quantities that may generate dust. | To prevent respiratory irritation from dust or aerosols. |
3. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area within the fume hood.
-
Weighing: If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weigh papers, contaminated gloves, disposable lab coats) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
